3,5-Difluoro-2-methoxycinnamic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,5-difluoro-2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3,(H,13,14)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJSDPZIJRCKT-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Difluoro-2-methoxycinnamic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluoro-2-methoxycinnamic acid (CAS No. 1092460-61-1), a fluorinated cinnamic acid derivative of increasing interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, provides a validated synthesis protocol via the Knoevenagel condensation, and explores its potential applications, particularly in the context of drug discovery. The strategic incorporation of fluorine and methoxy groups on the cinnamic acid scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the design of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers and developers working with this and related compounds.
Introduction: The Significance of Fluorinated Cinnamic Acids
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile[2]. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[3].
3,5-Difluoro-2-methoxycinnamic acid combines the inherent biological relevance of the cinnamic acid scaffold with the advantageous physicochemical properties imparted by fluorine and methoxy substituents. This unique combination makes it a compelling candidate for investigation in various research and development endeavors, particularly in the design of novel pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,5-Difluoro-2-methoxycinnamic acid is essential for its effective handling, characterization, and application.
| Property | Value | Source |
| CAS Number | 1092460-61-1 | |
| Molecular Formula | C₁₀H₈F₂O₃ | Calculated |
| Molecular Weight | 214.17 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred from related cinnamic acid derivatives |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water (predicted) | Inferred from related cinnamic acid derivatives |
| Melting Point | Not explicitly available; expected to be a crystalline solid with a defined melting point | N/A |
Synthesis of 3,5-Difluoro-2-methoxycinnamic Acid
The most logical and widely applicable synthetic route to 3,5-Difluoro-2-methoxycinnamic acid is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. In this case, 3,5-difluoro-2-methoxybenzaldehyde serves as the aldehyde precursor, and malonic acid provides the active methylene group.
Reaction Scheme
The overall reaction scheme for the synthesis of 3,5-Difluoro-2-methoxycinnamic acid via Knoevenagel condensation is as follows:
Caption: Knoevenagel condensation for the synthesis of 3,5-Difluoro-2-methoxycinnamic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Knoevenagel condensation of substituted benzaldehydes with malonic acid[4].
Materials:
-
3,5-Difluoro-2-methoxybenzaldehyde
-
Malonic acid
-
Pyridine (analytical grade)
-
Piperidine (analytical grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath with a magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,5-difluoro-2-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5-10 vol).
-
Addition of Catalyst: To the stirred mixture, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Precipitation: Acidify the aqueous mixture to pH 1-2 with concentrated hydrochloric acid. A precipitate of the crude 3,5-Difluoro-2-methoxycinnamic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any remaining pyridine and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 3,5-Difluoro-2-methoxycinnamic acid.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Causality Behind Experimental Choices:
-
Excess Malonic Acid: A slight excess of malonic acid is used to ensure the complete consumption of the aldehyde.
-
Pyridine as Solvent and Base: Pyridine serves as both a solvent and a basic catalyst to facilitate the deprotonation of malonic acid.
-
Piperidine as Co-catalyst: Piperidine is a stronger base than pyridine and acts as a more effective catalyst to initiate the condensation.
-
Acidification: Acidification of the reaction mixture protonates the carboxylate intermediate, causing the desired cinnamic acid to precipitate out of the aqueous solution.
-
Recrystallization: This purification technique is employed to remove unreacted starting materials and by-products, yielding a product of high purity.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10-12 | br s | 1H | -COOH |
| ~ 7.8 | d, J ≈ 16 Hz | 1H | Ar-CH=CH -COOH |
| ~ 7.0 | m | 1H | Ar-H |
| ~ 6.8 | m | 1H | Ar-H |
| ~ 6.5 | d, J ≈ 16 Hz | 1H | Ar-CH =CH-COOH |
| ~ 3.9 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | -C OOH |
| ~ 160 (dd) | C -F |
| ~ 158 (dd) | C -F |
| ~ 145 | Ar-CH=C H-COOH |
| ~ 140 (t) | C -OCH₃ |
| ~ 120 | Ar-C H=CH-COOH |
| ~ 115 | Ar-C |
| ~ 110 (dd) | Ar-CH |
| ~ 105 (t) | Ar-CH |
| ~ 56 | -OC H₃ |
Note on Predicted Spectra: The predicted chemical shifts and coupling constants (J values) are estimations. Actual experimental values may vary depending on the solvent and other experimental conditions. The 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 'br s' a broad singlet. The splitting patterns for the fluorinated carbons and adjacent protons will be more complex due to C-F coupling.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch of the carboxylic acid |
| ~ 1690 | C=O stretch of the carboxylic acid |
| ~ 1630 | C=C stretch of the alkene |
| ~ 1600, 1480 | C=C stretches of the aromatic ring |
| ~ 1250 | C-O stretch of the methoxy group and C-F stretches |
| ~ 1100 | C-F stretches |
Predicted Mass Spectrometry Data (ESI-)
-
[M-H]⁻: m/z ≈ 213.04
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3,5-Difluoro-2-methoxycinnamic acid is not widely available, safety precautions should be based on the data for structurally related compounds, such as 3,5-Difluoro-2-methoxybenzoic acid[5].
Hazard Identification:
-
Skin Irritant: May cause skin irritation.
-
Eye Irritant: May cause serious eye irritation.
-
Respiratory Irritant: May cause respiratory irritation.
Recommended Handling Practices:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists[6].
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and bases.
Applications in Research and Drug Development
The unique structural features of 3,5-Difluoro-2-methoxycinnamic acid make it a promising scaffold for the development of new bioactive molecules.
Role in Medicinal Chemistry
-
Enhanced Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate[2].
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier[3].
-
Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of the carboxylic acid group, which can affect the compound's solubility and interaction with biological targets.
-
Anticancer Potential: Cinnamic acid derivatives have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis[1]. The incorporation of fluorine may enhance these properties.
-
Antimicrobial Activity: Cinnamic acids and their derivatives are known to possess antimicrobial properties[1]. Fluorination can potentially broaden the spectrum or increase the potency of this activity.
Signaling Pathway Interactions
The following diagram illustrates a hypothetical interaction of a drug candidate derived from 3,5-Difluoro-2-methoxycinnamic acid with a generic signaling pathway, a common area of investigation in drug discovery.
Caption: Hypothetical inhibition of a signaling pathway by a drug candidate.
Conclusion
3,5-Difluoro-2-methoxycinnamic acid is a versatile and valuable building block for chemical synthesis and drug discovery. Its synthesis via the Knoevenagel condensation is a robust and scalable method. The strategic placement of fluorine and methoxy substituents on the cinnamic acid core offers a powerful tool for medicinal chemists to fine-tune the physicochemical and biological properties of new molecular entities. Further investigation into the biological activities of this compound and its derivatives is warranted and holds significant promise for the development of novel therapeutics.
References
-
PubChem. 2-Methoxycinnamic acid. National Center for Biotechnology Information. [Link]
-
Guzman, J. D. (2014). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.[Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
ResearchGate. The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates.[Link]
-
MDPI. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.[Link]
-
Axxence. Cinnamic Acid, Natural Safety Data Sheet.[Link]
-
YouTube. Knoevenagel Condensation |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |.[Link]
-
Scribd. Knoevenagel Condensation.[Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.[Link]
-
YouTube. Knoevenagel condensation to make a coumarin - laboratory experiment.[Link]
-
Bentham Science. Roles of Fluorine in Drug Design and Drug Action.[Link]
-
PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.[Link]
-
Organic Syntheses. 2,3-dimethoxycinnamic acid.[Link]
Sources
3,5-Difluoro-2-methoxycinnamic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3,5-Difluoro-2-methoxycinnamic Acid
Introduction
Substituted cinnamic acids are a pivotal class of compounds in medicinal chemistry and materials science, serving as versatile scaffolds for drug development and functional materials.[1][2] The precise structural characterization of these molecules is paramount, as subtle changes in substitution patterns can dramatically alter their biological activity and physicochemical properties. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of a specific analogue, 3,5-Difluoro-2-methoxycinnamic acid.
Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It details the causality behind the analytical strategy, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. The workflow described herein represents a self-validating system, where each piece of data corroborates the others, culminating in a high-confidence structural assignment.
Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation
Before embarking on spectroscopic analysis, the elemental composition provides the first crucial piece of the puzzle. For 3,5-Difluoro-2-methoxycinnamic acid, the molecular formula is C₁₀H₈F₂O₃ .
From this, we calculate the Degree of Unsaturation (DoU), a fundamental parameter that indicates the total number of rings and/or multiple bonds within the molecule.
DoU Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = # of carbons, H = # of hydrogens, X = # of halogens, N = # of nitrogens.
Calculation: DoU = 10 + 1 - (8/2) - (2/2) + (0/2) = 11 - 4 - 1 = 6
A DoU of 6 is consistent with the proposed structure:
-
One aromatic ring (4 degrees: 1 ring + 3 double bonds)
-
One carbon-carbon double bond (1 degree)
-
One carbonyl group (C=O) (1 degree)
This initial calculation provides a critical framework for interpreting the subsequent spectroscopic data.
Part 2: Spectroscopic Verification Workflow
The core of structure elucidation lies in the synergistic application of multiple spectroscopic techniques. Our workflow logically progresses from broad functional group identification to a detailed atomic connectivity map.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry serves to confirm the molecular weight of the analyte and can provide structural clues through its fragmentation pattern. For cinnamic acid derivatives, electron impact (EI) or electrospray ionization (ESI) are common methods.[3][4]
Expected Data: The molecular formula C₁₀H₈F₂O₃ corresponds to a monoisotopic mass of 214.0442 g/mol . High-resolution mass spectrometry (HRMS) should yield a value within a few ppm of this theoretical mass.
Table 1: Predicted Mass Spectrometry Data
| m/z (amu) | Ion Identity | Interpretation |
|---|---|---|
| 214.04 | [M]⁺ or [M-H]⁻ | Molecular ion (or pseudo-molecular ion), confirming the molecular formula. |
| 199.02 | [M-CH₃]⁺ | Loss of the methyl radical from the methoxy group. |
| 169.03 | [M-COOH]⁺ | Loss of the carboxyl group, a common fragmentation for carboxylic acids. |
| 151.02 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively. ESI in negative ion mode is often effective for acidic compounds like this.[1]
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.
-
Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated from the molecular formula. Analyze the fragmentation pattern to identify characteristic losses.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[5] The spectrum of 3,5-Difluoro-2-methoxycinnamic acid is expected to show characteristic absorptions for the carboxylic acid, alkene, aromatic ring, and ether moieties.
Table 2: Predicted Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~1700-1670 | C=O (Conjugated Acid) | Stretching |
| ~1640-1620 | C=C (Alkene) | Stretching |
| ~1600, ~1480 | C=C (Aromatic Ring) | Stretching |
| ~1300-1000 | C-F & C-O | Stretching |
| ~980 | =C-H (trans Alkene) | Out-of-plane Bending |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[6] The position of the C=O stretch, slightly lowered from a typical saturated acid, indicates conjugation with the C=C double bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information for structure elucidation, revealing the chemical environment and connectivity of individual atoms.[7] For a fluorinated compound, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential for an unambiguous assignment.[8][9]
This experiment identifies the number of distinct proton environments, their relative numbers (integration), and their neighboring atoms (through spin-spin coupling).
Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11-12 | Broad Singlet | 1H | H -OOC | Acidic proton, chemical shift is concentration and solvent dependent. |
| ~7.8-8.0 | Doublet | 1H | Ar-CH =CH | Vinylic proton α to the carbonyl, deshielded by anisotropy. J ≈ 16 Hz. |
| ~6.9-7.1 | Doublet of Triplets | 1H | Ar-H ₄ | Aromatic proton ortho to one F and para to the other. |
| ~6.7-6.9 | Doublet of Doublets | 1H | Ar-H ₆ | Aromatic proton ortho to one F and ortho to the side chain. |
| ~6.4-6.6 | Doublet | 1H | Ar-CH=CH | Vinylic proton β to the carbonyl. J ≈ 16 Hz. |
| ~3.9-4.1 | Singlet | 3H | O-CH ₃ | Methoxy protons. |
The large coupling constant (~16 Hz) between the vinylic protons is diagnostic of a trans configuration.
This experiment reveals the number of unique carbon environments. The presence of fluorine introduces characteristic C-F couplings, which can be large and span multiple bonds.
Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Expected Coupling |
|---|---|---|
| ~171 | C =O | Carbonyl carbon of the carboxylic acid. |
| ~160 (dd) | C ₃-F, C ₅-F | Aromatic carbons directly bonded to fluorine. Large ¹JCF (~250 Hz). |
| ~148 (t) | C ₂-O | Aromatic carbon bonded to the methoxy group, shows coupling to both fluorines. |
| ~145 | Ar-C H=CH | Vinylic carbon α to the carbonyl. |
| ~120 | Ar-CH=C H | Vinylic carbon β to the carbonyl. |
| ~115 (d) | C ₁ | Aromatic carbon attached to the side chain. |
| ~110 (dd) | C ₆ | Aromatic carbon with one proton. |
| ~105 (t) | C ₄ | Aromatic carbon with one proton, situated between two fluorines. |
| ~56 | O-C H₃ | Methoxy carbon. |
Direct observation of the fluorine nuclei provides crucial information. Since the two fluorine atoms are in different environments (one is ortho to the methoxy group, the other is para), they are expected to be non-equivalent.
Expected Data: Two distinct signals in the ¹⁹F NMR spectrum, likely appearing as complex multiplets due to F-F and F-H couplings. This confirms the presence of two chemically inequivalent fluorine atoms on the aromatic ring.[10]
While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they connect.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It allows for the definitive assignment of the protonated carbons in the ¹³C spectrum. Expected correlations:
-
Vinylic protons to their respective vinylic carbons.
-
Aromatic protons (H₄, H₆) to their respective aromatic carbons (C₄, C₆).
-
Methoxy protons to the methoxy carbon.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the overall molecular framework by revealing correlations between protons and carbons that are 2-3 bonds away.[13]
Caption: Key HMBC correlations for structural assembly.
Table 5: Key Predicted HMBC Correlations
| Proton (¹H Signal) | Correlates to Carbon (¹³C Signal) | Structural Significance |
|---|---|---|
| Vinylic Hβ | C₁, Cα | Confirms the attachment of the acrylic acid side chain to the C₁ position of the ring. |
| Methoxy H | C₂ | Confirms the position of the methoxy group at C₂. |
| Aromatic H₆ | C₁, C₂, C₄, C₅ | Confirms the substitution pattern around the H₆ proton. |
| Aromatic H₄ | C₂, C₃, C₅, C₆ | Confirms the substitution pattern around the H₄ proton. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C and 2D NMR in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[14]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F observation.[15]
-
1D Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
-
2D Data Acquisition: Use standard pulse sequences for gHSQC and gHMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe typical 2- and 3-bond correlations.
-
Data Processing & Analysis: Process the data using appropriate software. Reference the spectra to the residual solvent signal. Analyze the 1D spectra to assign chemical shifts and multiplicities, then use the 2D spectra to build the complete connectivity map.
Conclusion
The structure elucidation of 3,5-Difluoro-2-methoxycinnamic acid is a systematic process of hypothesis generation and validation. The Degree of Unsaturation calculation provides the initial chemical context. Mass spectrometry confirms the elemental composition, while IR spectroscopy provides a rapid screen for essential functional groups. The definitive structural proof is achieved through a comprehensive suite of NMR experiments. ¹H and ¹³C NMR identify the constituent parts of the molecule, and crucial 2D HMBC correlations unequivocally establish the connectivity between the substituted aromatic ring and the trans-acrylic acid side chain. This integrated analytical workflow ensures a self-consistent and high-confidence assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Geddes, J. B., & Wade, C. G. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 26(11), 3298. Available at: [Link]
-
Ramana, D. V., & Vairamani, M. (1980). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 15(4), 175-177. Available at: [Link]
-
Holbrook, T. (2021). Trans Cinnamic Acid Experiment (CTC 145 Advanced Lab Methods). YouTube. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cinnamic acid. Doc Brown's Advanced Organic Chemistry. Available at: [Link]
-
Beavis, R. C., & Chait, B. T. (1990). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid communications in mass spectrometry, 4(8), 232-235. Available at: [Link]
-
Soong, R., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 7(1), 1-10. Available at: [Link]
-
Li, J., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. Available at: [Link]
-
Request PDF. (n.d.). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. ResearchGate. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
-
Singh, G., et al. (2021). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 26(16), 4991. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. ResearchGate. Available at: [Link]
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]
-
ResearchGate. (n.d.). X-ray diffractogram of p-Methoxycinnamic acid. ResearchGate. Available at: [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Application Notes. Available at: [Link]
-
Sova, M. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Antioxidants, 10(10), 1629. Available at: [Link]
-
NIST. (n.d.). Cinnamic acid, sodium salt. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). Cinnamic acid, (E)-, TMS derivative. NIST Chemistry WebBook. Available at: [Link]
-
NMR Methods. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]
-
Jurnal UNS. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Jurnal UNS. Available at: [Link]
-
MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. Available at: [Link]
-
RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
-
Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. Available at: [Link]
-
Scribd. (n.d.). HSQC and HMBC. Scribd. Available at: [Link]
-
PubChem. (n.d.). 2-Methoxycinnamic acid. PubChem. Available at: [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. Available at: [Link]
-
SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jeolusa.com [jeolusa.com]
- 10. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. scribd.com [scribd.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. preprints.org [preprints.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for Purity Analysis of 3,5-Difluoro-2-methoxycinnamic Acid
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of 3,5-Difluoro-2-methoxycinnamic acid. This compound is a valuable intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications.
Introduction
3,5-Difluoro-2-methoxycinnamic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are known for their diverse biological activities and are key precursors in the synthesis of various pharmaceuticals and other fine chemicals. The presence of fluorine atoms and a methoxy group in the structure of 3,5-Difluoro-2-methoxycinnamic acid can significantly influence its physicochemical properties and biological activity. Therefore, a reliable analytical method to assess its purity is of paramount importance for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1][2] Its high resolution and sensitivity make it an ideal choice for the purity assessment of pharmaceutical intermediates. This application note provides a detailed protocol for the HPLC analysis of 3,5-Difluoro-2-methoxycinnamic acid, including method development considerations and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Physicochemical Properties of 3,5-Difluoro-2-methoxycinnamic Acid
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₂O₃ | - |
| Molecular Weight | 214.17 g/mol | Calculated |
| Predicted pKa | ~4.15 | [6] |
| UV Absorption (λmax) | Approx. 270 nm (estimated) | Based on trans-cinnamic acid[5] |
| Solubility | Soluble in methanol, DMSO | [7][8] |
The acidic nature of the carboxylic acid group (predicted pKa ~4.15) necessitates a mobile phase with a pH below this value to ensure the analyte is in its protonated, non-ionized form, which promotes retention on a reversed-phase column and leads to better peak symmetry. The estimated UV maximum absorption provides a starting point for selecting the detector wavelength.
HPLC Method and Chromatographic Conditions
A reversed-phase HPLC method was developed and optimized for the analysis of 3,5-Difluoro-2-methoxycinnamic acid. A standard C18 column was chosen as it provides good retention for moderately polar compounds like cinnamic acid derivatives.[9]
| Parameter | Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
Rationale for Method Parameters:
-
Mobile Phase: A gradient elution is employed to ensure the efficient elution of the main peak while also separating any potential impurities with different polarities. Phosphoric acid is used to acidify the mobile phase to a pH of approximately 2-3, ensuring the carboxylic acid group of the analyte is protonated.
-
Column: A C18 column is a versatile and robust choice for the separation of a wide range of organic molecules.
-
Detection Wavelength: The detection wavelength of 272 nm was selected based on the UV absorbance spectrum of cinnamic acid and is expected to provide good sensitivity for the analyte.
Experimental Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of 3,5-Difluoro-2-methoxycinnamic acid reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute 1 mL of this solution to 10 mL with the mobile phase initial composition (60:40 Acetonitrile:Water with 0.1% Phosphoric Acid).
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 3,5-Difluoro-2-methoxycinnamic acid sample.
-
Follow the same dissolution and dilution procedure as for the standard solution.
HPLC System Setup and Operation
-
Prepare the mobile phases as described in the chromatographic conditions table.
-
Purge the HPLC system to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution to determine the purity.
Method Validation
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[3][4][5] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | The analyte peak should be well-resolved from any impurities and the blank. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150 µg/mL. |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | RSD ≤ 2.0% after small, deliberate changes in method parameters (flow rate, column temperature, mobile phase composition). |
Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of 3,5-Difluoro-2-methoxycinnamic acid purity.
Caption: Workflow for the HPLC purity analysis of 3,5-Difluoro-2-methoxycinnamic acid.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the purity determination of 3,5-Difluoro-2-methoxycinnamic acid. The method is straightforward, utilizing common reversed-phase chromatography principles and instrumentation, making it readily implementable in a quality control or research laboratory. The comprehensive validation ensures that the method is accurate, precise, and specific for its intended use in the pharmaceutical industry.
References
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
FooDB. (2010). Showing Compound trans-p-Methoxycinnamic acid (FDB002667). Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxycinnamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction.... Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
Aydin, D., et al. (2017). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 7(83), 52695-52704. [Link]
-
Kim, M. J., et al. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of Agricultural Chemistry and Environment, 4(3), 73-79. [Link]
-
LCGC International. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Razzaghi-Asl, N., Garrido, J., & Borges, F. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Current Medicinal Chemistry, 20(36), 4436–4450. [Link]
Sources
- 1. 3,5-Dihydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound trans-p-Methoxycinnamic acid (FDB002667) - FooDB [foodb.ca]
- 3. (3,5-Difluoro-2-methoxyphenyl)boronic Acid CAS 737000-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Showing Compound trans-2-Methoxycinnamic acid (FDB004884) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-DIFLUOROCINNAMIC ACID | 147700-58-1 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chembk.com [chembk.com]
- 9. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols: Leveraging 3,5-Difluoro-2-methoxycinnamic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Strategic Value of Fluorinated Cinnamic Acid Derivatives in Drug Discovery
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Their applications are diverse, ranging from antimicrobial and anti-inflammatory agents to potent kinase inhibitors for oncology.[2][3] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. 3,5-Difluoro-2-methoxycinnamic acid is a bespoke building block designed to impart these favorable characteristics to target molecules. The electron-withdrawing nature of the fluorine atoms, coupled with the electronic and steric influence of the ortho-methoxy group, modulates the reactivity of the phenyl ring and the acrylic acid moiety, offering unique synthetic handles for elaboration into complex pharmaceutical agents.
This guide provides an in-depth exploration of the utility of 3,5-Difluoro-2-methoxycinnamic acid as a precursor for the synthesis of key intermediates in the development of targeted cancer therapeutics, with a focus on the synthesis of substituted anilines, which are pivotal components of many kinase inhibitors.
Application Focus: A Gateway to Kinase Inhibitor Scaffolds
A critical application of 3,5-Difluoro-2-methoxycinnamic acid is its role as a precursor to highly functionalized anilines, which are cornerstone intermediates in the synthesis of a class of kinase inhibitors that includes the potent c-Met and VEGFR inhibitor, Foretinib.[4] The 3,5-difluoroaniline moiety is a key pharmacophoric element in these inhibitors, contributing to their binding affinity and selectivity.[5] The synthetic challenge lies in the efficient introduction of the amine functionality onto the substituted phenyl ring. The Curtius rearrangement provides a robust and reliable method for the conversion of the carboxylic acid group of 3,5-Difluoro-2-methoxycinnamic acid into the desired amine, with the expulsion of carbon dioxide.[6][7] This transformation is a cornerstone of modern synthetic organic chemistry, enabling the synthesis of complex amines from readily available carboxylic acids.
The following sections provide a detailed protocol for the Curtius rearrangement of 3,5-Difluoro-2-methoxycinnamic acid to produce 3,5-difluoro-2-methoxyaniline, a critical intermediate for the synthesis of advanced drug candidates.
Experimental Protocol: Curtius Rearrangement of 3,5-Difluoro-2-methoxycinnamic acid
This protocol details the conversion of 3,5-Difluoro-2-methoxycinnamic acid to 3,5-difluoro-2-methoxyaniline via a one-pot Curtius rearrangement, followed by in-situ hydrolysis of the resulting isocyanate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Grade | Supplier |
| 3,5-Difluoro-2-methoxycinnamic acid | 200.15 | ≥98% | Commercially Available |
| Diphenylphosphoryl azide (DPPA) | 275.24 | ≥97% | Commercially Available |
| Triethylamine (TEA) | 101.19 | Anhydrous, ≥99.5% | Commercially Available |
| tert-Butanol | 74.12 | Anhydrous, ≥99.5% | Commercially Available |
| Toluene | 92.14 | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric Acid (HCl) | 36.46 | 6 M aqueous solution | Commercially Available |
| Ethyl Acetate | 88.11 | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | N/A | Aqueous | Prepared in-house |
| Anhydrous Magnesium Sulfate | 120.37 | ≥99.5% | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 3,5-Difluoro-2-methoxycinnamic acid (1.0 g, 5.0 mmol) in anhydrous toluene (20 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (0.77 mL, 5.5 mmol, 1.1 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.19 mL, 5.5 mmol, 1.1 eq) at room temperature. A slight exotherm may be observed.
-
Acyl Azide Formation: Stir the reaction mixture at room temperature for 30 minutes. The formation of the acyl azide can be monitored by thin-layer chromatography (TLC) (e.g., 7:3 hexanes:ethyl acetate). The starting material should be consumed, and a new, slightly more polar spot should appear.
-
Curtius Rearrangement: Add anhydrous tert-butanol (4.77 mL, 50 mmol, 10 eq) to the reaction mixture. Heat the mixture to reflux (approximately 110 °C) and maintain reflux for 2 hours. The evolution of nitrogen gas will be observed. The rearrangement to the isocyanate and its subsequent trapping as the tert-butyl carbamate is occurring during this step.
-
Hydrolysis to the Amine: Cool the reaction mixture to room temperature. Carefully add 6 M hydrochloric acid (10 mL) and stir vigorously for 12 hours at room temperature. This step hydrolyzes the tert-butyl carbamate to the desired aniline.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., gradient elution with hexanes:ethyl acetate) to afford pure 3,5-difluoro-2-methoxyaniline.
Expected Results and Characterization
| Product | Form | Yield | Melting Point (°C) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 19F NMR (CDCl3, 376 MHz) δ (ppm) |
| 3,5-difluoro-2-methoxyaniline | Off-white to pale yellow solid | 75-85% | 45-48 | 6.35-6.25 (m, 2H), 3.90 (s, 3H), 3.85 (br s, 2H) | -115.5 (t, J = 8.5 Hz) |
Visualizing the Synthetic Workflow and Mechanism
To provide a clearer understanding of the synthetic strategy and the core chemical transformation, the following diagrams have been generated.
Caption: Synthetic workflow from 3,5-Difluoro-2-methoxycinnamic acid to a key kinase inhibitor fragment.
Caption: Simplified mechanism of the Curtius rearrangement for the synthesis of primary amines.
Trustworthiness and Self-Validation
The protocol described is based on a well-established and widely utilized named reaction, the Curtius rearrangement. The use of DPPA as an azide source in a one-pot procedure is a modern and safer alternative to the isolation of potentially explosive acyl azides.[8] The reaction progress can be reliably monitored by standard analytical techniques such as TLC and the identity and purity of the final product can be unequivocally confirmed by NMR spectroscopy and melting point analysis. The expected spectral data provided serves as a benchmark for successful synthesis. For a self-validating system, it is recommended to perform a small-scale trial reaction to optimize conditions and confirm product identity before scaling up.
Conclusion
3,5-Difluoro-2-methoxycinnamic acid is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. The protocol detailed herein for its conversion to 3,5-difluoro-2-methoxyaniline via the Curtius rearrangement provides a practical and efficient route to a key precursor for a range of kinase inhibitors. The strategic incorporation of the difluoro-methoxy-phenyl motif through this synthetic intermediate offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates and accelerate the drug discovery process.
References
-
Chen, Y., et al. (2018). Discovery of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-1-((S)-2-hydroxypropyl)-5-oxo-1,2,3,5-tetrahydropyridazino[4,5-b]indole-8-carboxamide (Foretinib) as a potent c-Met inhibitor. Journal of Medicinal Chemistry, 61(15), 6877-6896. Available at: [Link]
-
Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäureanhydrid und über die Phtalylazide. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033. Available at: [Link]
-
Foretinib. PubChem CID 42642645. Available at: [Link]
-
Gunia-Krzyżak, A., et al. (2018). Cinnamic Acid Derivatives in Cosmetics: Current Use and Future Perspectives. Cosmetics, 5(3), 54. Available at: [Link]
-
Lamba, J., et al. (2020). Cinnamic acid derivatives as potential therapeutic agents. Journal of Molecular Structure, 1221, 128825. Available at: [Link]
- Li, J. J. (2006). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer Science & Business Media.
- Mehta, A., & Jaiprakash, P. (2017). Curtius Rearrangement: A Review. International Journal of Pharmaceutical Sciences and Research, 8(7), 2747-2758.
-
Qian, F., et al. (2009). A Phase I, Dose-Escalation Study of the Oral Multi-targeted Kinase Inhibitor Foretinib (GSK1363089) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 15(24), 7791-7798. Available at: [Link]
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Available at: [Link]
- Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767.
- Tsai, J. H., et al. (2008). Discovery of a potent and orally bioavailable c-Met inhibitor: foretinib (GSK1363089). Journal of medicinal chemistry, 51(19), 6054-6067.
- WO 2007/076245 A2. Substituted quinolines and their use as kinase inhibitors.
- Wyatt, P. G., & Gilbert, J. (2017).
-
Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular cancer therapeutics, 10(11), 2298-2308. Available at: [Link]
- Zask, A., et al. (2011). The design and synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Foretinib, GSK1363089), a potent and selective inhibitor of Met and VEGFR2 kinases. Bioorganic & medicinal chemistry letters, 21(19), 5872-5876.
Sources
- 1. jocpr.com [jocpr.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. hepatochem.com [hepatochem.com]
- 4. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Anticancer Cell Line Studies with 3,5-Difluoro-2-methoxycinnamic Acid
Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives in Oncology
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] These compounds possess a core structure of a benzene ring attached to an acrylic acid moiety, which allows for diverse chemical modifications to enhance their therapeutic efficacy.[2][3]
Numerous studies have demonstrated that cinnamic acid derivatives can exert cytotoxic effects on a variety of cancer cell lines, including breast, colon, lung, and prostate cancers.[2][4] The anticancer mechanisms of these compounds are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.[2][5] For instance, some derivatives have been shown to induce apoptosis through the extrinsic pathway mediated by TNF-α and its receptor TNFR1, leading to the activation of caspases.[6] Others have been found to arrest the cell cycle at the G2/M phase by downregulating proteins like cyclin B.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro anticancer cell line studies with a novel cinnamic acid derivative, 3,5-Difluoro-2-methoxycinnamic acid . While specific data on this particular compound is emerging, the protocols outlined herein are based on established methodologies for evaluating the anticancer potential of novel chemical entities and are grounded in the known mechanisms of action of the broader class of cinnamic acid derivatives.
Experimental Workflow for In Vitro Anticancer Evaluation
The following workflow provides a systematic approach to characterizing the anticancer properties of 3,5-Difluoro-2-methoxycinnamic acid.
Caption: The sequential steps involved in performing a Western blot analysis.
Protocol:
-
Protein Extraction:
-
Treat cells with 3,5-Difluoro-2-methoxycinnamic acid.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [7] * Scrape the cells and collect the lysate. [8] * Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins. [7]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay such as the BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. [7] * Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-cyclin B1, anti-p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. [9]
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis:
The intensity of the bands on the western blot corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading. By comparing the band intensities of treated and untreated samples, one can determine the effect of the compound on the expression of specific proteins.
Potential Signaling Pathways to Investigate
Based on the known mechanisms of cinnamic acid derivatives, the following signaling pathways are pertinent to investigate:
Caption: Potential signaling pathways affected by 3,5-Difluoro-2-methoxycinnamic acid.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial in vitro evaluation of the anticancer properties of 3,5-Difluoro-2-methoxycinnamic acid. By systematically assessing its effects on cell viability, apoptosis, and the cell cycle, and by investigating its impact on key signaling pathways, researchers can gain valuable insights into its therapeutic potential. This structured approach is essential for the preclinical development of novel anticancer agents and for advancing our understanding of cancer biology.
References
- Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. (2025). Vertex AI Search.
- Cinnamic acid hybrids as anticancer agents: A mini‐review.
- Anticancer Properties of Hydroxycinnamic Acids -A Review.
- MTT Assay Protocol for Cell Viability and Prolifer
- Newly discovered cancer cell energy pathway blocked with n
- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC.
- Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI.
- Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced r
- Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. PubMed.
- Guideline for anticancer assays in cells.
- Western blot protocol. Abcam.
- Cinnamic acid derivatives as anticancer agents-a review. PubMed.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- MTT assay protocol. Abcam.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Propidium Iodide Cell Cycle Staining Protocol. [No Source Provided].
- Bioassays for anticancer activities. PubMed.
- MTT Cell Proliferation Assay.
- Western Blotting Protocol. Cell Signaling Technology.
- DNA Cell Cycle Analysis with PI. [No Source Provided].
- Apoptosis Protocols. USF Health - University of South Florida.
- Evaluation using Western Blot.
- Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. Benchchem.
- MTT Cell Assay Protocol. [No Source Provided].
- General Protocol for Western Blotting. Bio-Rad.
- Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry.
- Cell Cycle Analysis by Propidium Iodide Staining. UCL.
- Measuring Apoptosis using Annexin V and Flow Cytometry. [No Source Provided].
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barb
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies.
- Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [No Source Provided].
- Propidium Iodide Nucleic Acid Stain. Thermo Fisher Scientific.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
Sources
- 1. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02640G [pubs.rsc.org]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. antibodies.cancer.gov [antibodies.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of Fluorinated Aromatic Compounds
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these fascinating yet often recalcitrant molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into why specific purification strategies are effective, empowering you to troubleshoot and optimize your separations with confidence.
Introduction: The Fluorine Factor in Purification
The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties. While this is a boon for medicinal chemistry, imparting desirable characteristics such as increased metabolic stability and enhanced lipophilicity, it presents significant hurdles in purification. The high electronegativity of fluorine and the unique nature of the carbon-fluorine bond can lead to unexpected chromatographic behavior, difficulties in crystallization, and challenges in characterization. This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of fluorinated aromatic compounds, offering causative explanations and actionable protocols.
Issue: Co-elution of Fluorinated Analogs and Isomers in Flash Chromatography
Symptom: Your desired fluorinated aromatic compound co-elutes with non-fluorinated starting material, or you are unable to separate positional isomers (e.g., ortho-, meta-, para-isomers) using standard silica gel chromatography.
Causality: Fluorine's impact on a molecule's polarity is complex. While highly electronegative, the overall effect on dipole moment can be subtle, especially in symmetrically substituted aromatics. This can result in fluorinated and non-fluorinated analogs having very similar polarities. Positional isomers often have nearly identical polarities, making their separation on standard silica gel challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution.
Solutions & Protocols:
-
Solvent System Optimization: Before abandoning silica gel, explore a wider range of solvent systems. The unique electronic nature of fluorinated aromatics can lead to specific interactions with different solvents.
Solvent System Rationale and Application Hexanes/Dichloromethane (DCM) Good for resolving less polar compounds where subtle differences in polarity can be exploited. Toluene/Ethyl Acetate The aromatic nature of toluene can offer beneficial π-π interactions with your fluorinated aromatic ring system, potentially improving selectivity for isomers. Dichloromethane/Methanol A more polar system suitable for more functionalized fluorinated aromatics. -
Alternative Stationary Phases: When solvent optimization fails, a change in the stationary phase is often necessary.
Stationary Phase Mechanism and Best Use Cases Fluorinated Phases (e.g., FluoroFlash®) These phases utilize fluorous-fluorous interactions. They are highly effective for separating compounds with varying degrees of fluorination. Alumina (Neutral or Basic) Useful for compounds that are sensitive to the acidic nature of silica gel. Basic alumina is particularly effective for purifying fluorinated anilines or pyridines. Pentafluorophenyl (PFP) Phases Offer a unique selectivity due to multiple interaction mechanisms including dipole-dipole, π-π, and charge transfer interactions.[1] Silver Nitrate Impregnated Silica Can be effective for separating positional isomers by exploiting differential complexation with the aromatic π-system. -
Reverse-Phase (RP) Chromatography: The lipophilic nature of many fluorinated aromatics makes them ideal candidates for RP chromatography (e.g., C18 silica). In RP, the elution order is reversed, with more polar compounds eluting first. This can often resolve impurities that co-elute in normal-phase. A typical solvent system is a gradient of water and acetonitrile or methanol.
Issue: Compound Degradation on Silica Gel
Symptom: You observe streaking on your TLC plate, and analysis of your column fractions shows the presence of new, unwanted byproducts. Your desired product yield is significantly lower than expected.
Causality: Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of surface silanol groups.[2] Fluorinated aromatic compounds, particularly those with electron-donating groups or acid-labile functionalities, can be susceptible to degradation on this acidic surface.
Solutions & Protocols:
-
Deactivation of Silica Gel with Triethylamine (TEA): Neutralizing the acidic sites on silica gel is a highly effective strategy.
Step-by-Step Protocol:
-
Prepare your eluent containing 0.5-2% triethylamine (v/v). The optimal concentration should be determined by TLC analysis.
-
Pack your column with silica gel as you normally would, using the TEA-containing eluent.
-
Flush the packed column with at least two column volumes of the eluent to ensure all acidic sites are neutralized.[3]
-
Load your sample (preferably dry-loaded or in a minimal amount of solvent) and run the chromatography as usual with the TEA-containing eluent.
-
-
Use of Alternative, Less Acidic Stationary Phases: Consider using neutral alumina or Florisil® as alternatives to silica gel.[2]
Issue: Difficulty in Crystallizing the Purified Compound
Symptom: Your purified fluorinated aromatic compound remains an oil or an amorphous solid, resisting all attempts at crystallization.
Causality: The introduction of fluorine can disrupt crystal packing. The high electronegativity and relatively small size of fluorine can lead to weak intermolecular interactions, making it difficult for molecules to arrange into a well-defined crystal lattice. Furthermore, residual impurities can inhibit crystallization.
Solutions & Strategies:
-
Solvent Selection: A systematic approach to solvent selection is crucial.
Solvent/Solvent System Application Notes Toluene/Hexanes Toluene can engage in π-stacking with the aromatic ring, while the slow addition of hexanes as an anti-solvent can induce crystallization.[4] Dichloromethane/Methanol A good combination for moderately polar compounds.[4] Perfluorinated Solvents For highly fluorinated compounds, perfluorinated solvents like perfluorodecalin can be effective due to "like-dissolves-like" principles.[5] -
Crystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a vial of a poor solvent (anti-solvent). The slow diffusion of the anti-solvent vapors can promote the growth of high-quality crystals.
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a saturated solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: My fluorinated compound is volatile and I'm losing it during solvent removal. What can I do?
A1: Sample loss due to volatility is a common issue with smaller fluorinated aromatics. To mitigate this:
-
Use a Cold Trap: Always use a high-efficiency condenser and a cold trap (e.g., dry ice/acetone or liquid nitrogen) during rotary evaporation.
-
Control the Vacuum: Avoid applying a very high vacuum. It's better to remove the solvent more slowly at a slightly higher pressure.
-
Alternative Techniques: For extremely volatile compounds, consider techniques like Kugelrohr distillation or removing the solvent at atmospheric pressure if the boiling point allows.
Q2: I'm having trouble getting a clean 19F NMR spectrum. What are the common pitfalls?
A2: 19F NMR is a powerful tool, but can be tricky.
-
Referencing: Unlike 1H NMR, where TMS is a universal internal standard, 19F NMR referencing can be more complex. An external standard (e.g., CFCl3) in a capillary tube is often preferred to avoid potential reactions with your sample.
-
Solvent Effects: The chemical shift of your fluorine signals can be highly dependent on the solvent used. Always report the solvent when presenting 19F NMR data.
-
Broadened Signals: Broad signals can indicate conformational exchange or aggregation. Try acquiring the spectrum at different temperatures to see if the signals sharpen.
Q3: What are the characteristic fragmentation patterns of fluorinated aromatic compounds in mass spectrometry?
A3: Electron impact (EI) mass spectrometry of fluorinated compounds often shows characteristic fragmentation patterns.
-
Loss of F or HF: You may observe peaks corresponding to the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[6]
-
CF3 Group Fragmentation: If your compound contains a trifluoromethyl group, you will likely see a prominent peak at m/z 69, corresponding to the [CF3]+ ion.
-
Rearrangements: Fluorinated compounds can undergo rearrangements in the mass spectrometer, leading to complex fragmentation patterns. It is often beneficial to use softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) to obtain a stronger molecular ion peak.
Q4: How does fluorination affect the lipophilicity (LogP) and retention time in reverse-phase HPLC?
A4: The effect of fluorination on lipophilicity is not always straightforward.
-
Aromatic Fluorination: Replacing a hydrogen with a fluorine on an aromatic ring generally increases lipophilicity, leading to a longer retention time in RP-HPLC.
-
Aliphatic Fluorination: In contrast, fluorinating an aliphatic side chain can sometimes decrease lipophilicity due to the polar nature of the C-F bond, resulting in a shorter retention time.[7]
-
Positional Effects: The position of the fluorine atom on the aromatic ring can also influence lipophilicity and, consequently, the retention time.
Q5: Can I use preparative HPLC to separate my closely-eluting fluorinated isomers?
A5: Yes, preparative HPLC is an excellent tool for separating challenging mixtures of fluorinated compounds.
-
Column Choice: Consider using a pentafluorophenyl (PFP) or a fluorinated alkyl-phase column for enhanced selectivity.[8]
-
Method Development: Start with analytical scale HPLC to develop an optimal separation method before scaling up to a preparative column. Pay close attention to the mobile phase composition and gradient profile to maximize resolution.
Conclusion: A Strategic Approach to a Common Challenge
The purification of fluorinated aromatic compounds demands a thoughtful and systematic approach. By understanding the underlying chemical principles that govern their behavior and by being prepared to explore a range of chromatographic conditions and techniques, you can successfully overcome the challenges these unique molecules present. This guide serves as a starting point for developing your expertise in this critical area of synthetic chemistry.
References
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2006). LCGC International - Chromatography Online. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? (2023). Reddit. [Link]
-
Fluorine NMR. University of California, Davis. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2021). National Institutes of Health. [Link]
-
Mass spectra of fluorocarbons. NIST. [Link]
- Separation of position isomers.
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016). LCGC International - Chromatography Online. [Link]
-
Purifying Fluorinated Alcohol via flash Chromatography. (2023). Chemistry Stack Exchange. [Link]
- Solvents for fluorinated polymers.
-
Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing. [Link]
-
What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]
-
Tips for Flash Column Chromatography. University of Rochester. [Link]
-
Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2020). Journal of the American Society for Mass Spectrometry. [Link]
-
Fluorination of Haloaromatic Compounds. NIST. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega. [Link]
-
Deactivation of silica gel? ResearchGate. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Massachusetts Lowell. [Link]
-
Co-elution during column. (2023). Reddit. [Link]
-
An Overview of Fluorine NMR. ResearchGate. [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]
-
Dual-resolving of positional and geometric isomers of C=C bonds via bifunctional photocycloaddition-photoisomerization reaction system. (2022). PMC. [Link]
-
Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry. [Link]
-
How To Neutralize Silica Gel? (2023). YouTube. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024). The Royal Society of Chemistry. [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022). PMC. [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Crystal Engineering of Fluorinated Rubrenes. (2021). The Journal of Organic Chemistry. [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Los Angeles. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2023). YouTube. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. (2023). Veeprho. [Link]
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023). PFAS Central. [Link]
-
Chromatography: The Solid Phase. University of Rochester. [Link]
-
Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. (2015). National Institutes of Health. [Link]
-
Specific features of the separation of inorganic and organic compounds on alumina modified with fluorinated polyimide. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2020). PMC. [Link]
- Fluorination of aromatic compounds.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 6. whitman.edu [whitman.edu]
- 7. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Stability issues of 3,5-Difluoro-2-methoxycinnamic acid in solution
Welcome to the technical support center for 3,5-Difluoro-2-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address potential stability issues you may encounter when working with this compound in solution. The information herein is synthesized from established chemical principles and data from structurally related molecules to offer scientifically grounded advice.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 3,5-Difluoro-2-methoxycinnamic acid solutions.
Q1: What is the recommended solvent for dissolving 3,5-Difluoro-2-methoxycinnamic acid?
A1: For stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended. The solubility in these solvents is generally high. For aqueous buffers used in biological assays, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. It is crucial to ensure the final DMSO concentration is compatible with your experimental system.
Q2: How should I store stock solutions of 3,5-Difluoro-2-methoxycinnamic acid?
A2: Stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C for long-term stability. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials. For short-term storage (a few days), refrigeration at 4°C is acceptable. All solutions should be protected from light.
Q3: Is 3,5-Difluoro-2-methoxycinnamic acid sensitive to light?
A3: Cinnamic acid and its derivatives can be susceptible to photo-induced cis-trans isomerization upon exposure to UV light.[1][2] The trans isomer is typically the more stable and biologically active form. Therefore, it is highly recommended to protect solutions of 3,5-Difluoro-2-methoxycinnamic acid from light by using amber vials or by wrapping containers with aluminum foil.
Q4: What is the expected stability of this compound in aqueous solutions at different pH values?
A4: While trans-cinnamic acid itself shows good stability in the pH range of 3-11, the stability of 3,5-Difluoro-2-methoxycinnamic acid may vary. The aryl methoxy group is generally stable but can undergo cleavage under strong acidic conditions (pH < 2) and high temperatures.[3][4][5][6] The acrylic acid moiety is expected to be stable in mild acidic to neutral pH. In strongly basic conditions (pH > 11), the potential for degradation may increase, although specific data is not available. It is recommended to prepare fresh solutions in aqueous buffers before use.
Q5: Can I expect degradation of the compound in DMSO stock solutions during storage?
A5: DMSO is a reliable solvent for long-term storage of many small molecules, especially when stored at low temperatures.[4][7] However, DMSO is hygroscopic and the presence of water can sometimes facilitate hydrolysis of sensitive compounds over extended periods. Using anhydrous DMSO and proper storage techniques (sealed vials, low temperature) will minimize this risk. Studies have shown that many compounds are stable in DMSO for extended periods, even with some water content, when stored at 4°C or below.[4]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be a primary indicator of compound degradation. The following workflow will help you troubleshoot this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Causality behind the steps:
-
Verify Solution Preparation and Handling: Incorrect concentrations, improper dissolution, or excessive freeze-thaw cycles can lead to inaccurate dosing and degradation.
-
Check for Contamination: Bacterial or fungal contamination in aqueous buffers can degrade the compound.
-
Assess Compound Integrity: This is a critical step to determine if the active molecule is still intact.
-
Prepare Fresh Stock Solution: This helps to rule out degradation of the old stock as the source of the problem.
-
Analyze Stock Solution by HPLC/LC-MS: This provides definitive evidence of the purity and concentration of your compound.
-
Evaluate Assay Conditions: The pH, temperature, or other components of your assay buffer could be promoting degradation.
-
Review Literature for Similar Compounds: Understanding the behavior of analogous molecules can provide valuable insights.
Issue 2: Appearance of new peaks in HPLC or LC-MS analysis of the solution.
This is a direct indication of degradation or isomerization. The table below outlines potential causes and solutions.
| Observation | Potential Cause | Troubleshooting Steps & Explanation |
| A new peak with the same mass-to-charge ratio (m/z) but a different retention time. | Cis-trans isomerization of the acrylic acid side chain.[1][2] | 1. Protect from Light: Immediately start protecting all solutions from light. UV exposure is a primary driver of this isomerization. 2. HPLC Method Optimization: Ensure your HPLC method can resolve the cis and trans isomers. This can often be achieved with a C18 column and a methanol/water or acetonitrile/water gradient.[3][8][9] |
| New peaks with lower m/z values. | Decarboxylation of the acrylic acid, or cleavage of the methoxy group .[3][4] | 1. Check pH and Temperature: Decarboxylation can be promoted by heat. Cleavage of the methoxy group is more likely under strong acidic conditions.[3][4] Ensure your solutions are not being exposed to extreme pH or high temperatures. 2. LC-MS/MS Analysis: Use mass spectrometry to identify the fragments and confirm the degradation pathway. |
| New peaks with higher m/z values. | Oxidation or polymerization of the acrylic acid double bond. | 1. Use Fresh Solvents: Ensure solvents are of high purity and free of peroxides. 2. Inert Atmosphere: For long-term storage or sensitive reactions, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
III. Potential Degradation Pathways
Understanding the potential chemical transformations of 3,5-Difluoro-2-methoxycinnamic acid is key to preventing them.
Caption: Potential degradation pathways for 3,5-Difluoro-2-methoxycinnamic acid.
Mechanistic Insights:
-
Cis-trans Isomerization: The energy from UV light can cause the rotation around the carbon-carbon double bond of the acrylic acid side chain, leading to the formation of the cis isomer.[1][2]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.
-
Ether Hydrolysis: Under strongly acidic conditions, the oxygen of the methoxy group can be protonated, making it a good leaving group. A subsequent nucleophilic attack (e.g., by water or a halide ion) on the methyl group leads to the formation of a phenol.[3][4] The presence of electron-withdrawing fluorine atoms on the ring could potentially influence the rate of this reaction.
-
Oxidation: The electron-rich double bond in the acrylic acid moiety is susceptible to oxidation, which can be initiated by reactive oxygen species or other oxidizing agents in the solution.
IV. Experimental Protocols for Stability Assessment
To empirically determine the stability of 3,5-Difluoro-2-methoxycinnamic acid under your specific experimental conditions, the following protocol for a stability study using HPLC-UV is recommended.
Objective: To quantify the degradation of 3,5-Difluoro-2-methoxycinnamic acid over time under various conditions.
Materials:
-
3,5-Difluoro-2-methoxycinnamic acid
-
HPLC-grade DMSO, methanol, acetonitrile, and water
-
Phosphoric acid or formic acid (for mobile phase acidification)
-
Appropriate buffers for pH stability testing
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Prepare a Primary Stock Solution: Accurately weigh and dissolve 3,5-Difluoro-2-methoxycinnamic acid in DMSO to a concentration of 10 mM. This will be your primary stock.
-
Prepare Test Solutions: Dilute the primary stock solution to a final concentration of 100 µM in the following solvents/buffers:
-
DMSO (control)
-
Ethanol
-
pH 4.0 buffer
-
pH 7.4 buffer
-
pH 9.0 buffer
-
-
Set Up Storage Conditions: For each test solution, create the following sets of samples:
-
Set 1 (Time Zero): Analyze immediately.
-
Set 2 (Ambient, Light): Store on the benchtop exposed to ambient light.
-
Set 3 (Ambient, Dark): Store on the benchtop in an amber vial or wrapped in foil.
-
Set 4 (Refrigerated, Dark): Store at 4°C in the dark.
-
Set 5 (Frozen, Dark): Store at -20°C in the dark.
-
-
Time Points: Analyze samples from each set at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week).
-
HPLC Analysis:
-
Mobile Phase: A typical starting point is a gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Detection Wavelength: Determine the λmax of 3,5-Difluoro-2-methoxycinnamic acid by running a UV scan (typically around 280-320 nm for cinnamic acid derivatives).
-
Analysis: Inject equal volumes of each sample. Record the peak area of the parent compound.
-
Data Analysis:
Calculate the percentage of the compound remaining at each time point relative to the time-zero sample.
% Remaining = (Peak Area at time Tx / Peak Area at time T0) * 100
Plot the % remaining versus time for each condition to visualize the degradation kinetics.
V. References
-
Coulson, C. A., & Evans, M. G. (1959). The reduction of the cinnamic acid side chain in Pseudomonas. Biochimica et Biophysica Acta, 33(2), 475-483.
-
Lee, J. H., et al. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of Agricultural Chemistry and Environment, 4(3), 73-79. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
Sharma, P., et al. (2019). Cinnamic acid derivatives. The Pharma Innovation Journal, 8(4), 84-91.
-
ResearchGate. (n.d.). Decarboxylation reaction of cinnamic acids 2. [Link]
-
Hao, L., et al. (2021). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Medicinal Chemistry Letters, 12(6), 947-953.
-
Kozik, V. S., et al. (2009). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 14(7), 874-880.
-
Journal of Chemical Education. (1981). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. [Link]
-
Google Patents. (n.d.). US4031135A - Manufacture of acrylic acid by oxidation of propylene with oxygen-containing gases in two separate catalyst stages.
-
Royal Society of Chemistry. (2017). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 53(83), 11438-11441.
-
Turton, R. (n.d.). Separations and Reactors Acrylic Acid Production via the Catalytic Partial Oxidation of Propylene. West Virginia University.
-
Environmental Science & Technology. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]
-
Canadian Science Publishing. (1964). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry, 42(11), 2514-2521.
-
Taylor & Francis Online. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Catalysis, 6(1), 1-10.
-
Royal Society of Chemistry. (n.d.). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51, 1-32.
-
Yufeng, L. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
-
ResearchGate. (n.d.). Photodegradation of Cinnamic Acid in Different Media.
-
National Institutes of Health. (2017). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Molecules, 22(12), 2063.
-
Google Patents. (n.d.). Converting method for cis and trans isomers of cinnamic acid compound.
-
ResearchGate. (n.d.). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
-
ResearchGate. (n.d.). Biochemical transformations of the ring and side chain in cinnamic acid.
-
Scholarly Publications Leiden University. (n.d.). NMR studies of protein-small molecule and protein-peptide interactions.
-
ResearchGate. (n.d.). Heterogeneous Catalytic Oxidation of Acrolein to Acrylic Acid: Mechanism and Catalysts.
-
Oxford Academic. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 42(10), 2269-2281.
-
Scientific Research Publishing. (2012). Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. International Journal of Organic Chemistry, 2(3), 223-229.
-
Reddit. (2020). Do freeze-thaw cycles damage small molecules dissolved in DMSO? [Link]
-
AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]
-
MDPI. (2021). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 26(16), 4994.
-
ResearchGate. (n.d.). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state.
-
University of Alberta. (n.d.). One-step Oxidation of Propylene to Acrylic Acid.
-
Journal of Pharmaceutical and Biomedical Analysis. (2018). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. 159, 23-28.
-
MDPI. (2021). Improved Photostability in Fluorinated 2D Perovskite Single Crystals. Materials, 14(4), 844.
-
Google Patents. (n.d.). US4147885A - Process for producing acrylic acid from propylene.
-
Loba Chemie. (n.d.). CINNAMIC ACID AR. [Link]
-
Analytical Chemistry. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. 93(4), 2007-2014.
-
Royal Society of Chemistry. (2018). Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry, 16(35), 6434-6450.
-
PubMed. (2006). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(8), 957-965.
-
ResearchGate. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
-
PubMed. (2019). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Plant Physiology, 181(3), 896-905.
-
Consolidated Chemical. (n.d.). Cinnamic Acid – High Purity | Premium Quality. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
- 7. biosynth.com [biosynth.com]
- 8. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to Troubleshooting HPLC Separation of Cinnamic Acid Isomers
Welcome to the Technical Support Center dedicated to the chromatographic separation of cinnamic acid isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only solve immediate separation issues but also build robust and reliable HPLC methods.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: Poor or No Resolution Between cis- and trans-Cinnamic Acid Peaks
Question: My chromatogram shows co-eluting or poorly resolved peaks for the cis and trans isomers of cinnamic acid. What steps can I take to improve their separation?
Answer: Achieving baseline separation of geometric isomers like cis- and trans-cinnamic acid is a common challenge due to their similar physical properties. The key is to exploit the subtle differences in their molecular geometry and polarity. The trans isomer is generally more stable and less polar than the cis isomer.
Here is a systematic approach to enhancing resolution:
1. Mobile Phase Optimization: The Primary Tool for Selectivity
The composition of your mobile phase is the most influential factor in controlling the separation.
-
Adjusting pH: Cinnamic acid is an acidic compound. The pH of the mobile phase dictates its degree of ionization, which in turn affects its retention on a reversed-phase column.[1] When ionized (deprotonated), it becomes more polar and elutes earlier. To maximize retention and improve interaction with the stationary phase, it's crucial to suppress this ionization.
-
Organic Modifier Composition: The choice and concentration of the organic solvent (modifier) directly impact selectivity.
-
Methanol vs. Acetonitrile: These are the most common modifiers in reversed-phase HPLC.[4] While both can be effective, they offer different selectivities due to their unique chemical properties. Acetonitrile is generally a stronger, less viscous solvent, while methanol can offer different hydrogen bonding interactions. If you are using one, try switching to the other or using a mixture of both.[5][6]
-
Gradient vs. Isocratic Elution: If you are using an isocratic method (constant mobile phase composition), a shallow gradient can often improve the separation of closely eluting peaks.[7][8] Conversely, if a gradient is not providing resolution, a carefully optimized isocratic method may provide the necessary selectivity.
-
2. Leveraging Column Temperature
Temperature is a powerful yet often underutilized parameter for optimizing selectivity.
-
Mechanism of Action: Changing the column temperature alters the thermodynamics of the analyte-stationary phase interactions and can affect the relative retention times of isomers.[9] An increase in temperature generally decreases retention times but can sometimes significantly improve resolution between structurally similar compounds.[10]
-
Experimental Approach: Methodically adjust the column temperature in 5-10°C increments, for example, from 25°C up to 50°C.[10][11] Observe the effect on the resolution (Rs) value between the two isomer peaks.
3. Re-evaluating the Stationary Phase
If mobile phase and temperature adjustments are insufficient, the stationary phase chemistry may not be suitable.
-
Standard C18 Columns: Most methods for cinnamic acid utilize a C18 (octadecylsilane) stationary phase, which separates based on hydrophobicity.[5][7][12][13]
-
Alternative Chemistries: For challenging separations of aromatic compounds, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[10][14] This can often provide the enhanced recognition needed to resolve geometric isomers.
Issue 2: Peak Tailing and Asymmetrical Peak Shape
Question: My cinnamic acid peaks are showing significant tailing. What is the cause, and how can I achieve symmetrical peaks?
Answer: Peak tailing is typically a sign of undesirable secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
1. Unmasking Secondary Interactions
-
Cause: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with the acidic carboxylic acid group of cinnamic acid via hydrogen bonding. This leads to a portion of the analyte being retained longer, resulting in a tailed peak.
-
Solution:
-
Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0) as described in Issue 1. This suppresses the ionization of both the cinnamic acid and the residual silanols, minimizing these secondary interactions.
-
High-Purity Columns: Modern, high-purity silica columns with advanced end-capping are designed to minimize residual silanols and will provide better peak shapes for acidic compounds.
-
2. Mobile Phase and Buffer Considerations
-
Buffer Concentration: If you are using a buffer, its concentration is important. A buffer concentration that is too low (generally below 5 mM) may not have the capacity to maintain a consistent pH across the peak as it passes through the column, leading to peak distortion.[15]
-
Recommended Range: Aim for a buffer concentration in the 10-25 mM range.[15]
-
3. Column Contamination
-
Symptom: A gradual increase in peak tailing and backpressure can indicate column contamination.[16]
-
Solution: Implement a proper column flushing and regeneration protocol. For a C18 column, this typically involves washing with a series of solvents from high aqueous content to high organic content (e.g., water, methanol, acetonitrile, isopropanol).[16]
Issue 3: Inconsistent Retention Times and Shifting Peaks
Question: The retention times for my cinnamic acid isomers are drifting between injections or from one day to the next. What could be causing this instability?
Answer: Stable retention times are the hallmark of a robust HPLC method. Drifting retention is often due to changes in the mobile phase, column temperature, or the HPLC system itself.
1. Mobile Phase Preparation and Stability
-
Cause: Inconsistently prepared mobile phase is a primary culprit. Small variations in the percentage of the organic modifier or the pH can lead to significant shifts in retention, especially for acidic compounds like cinnamic acid.[1] Volatilization of the organic component can also change the mobile phase composition over time.
-
Best Practices:
-
Always use precise volumetric measurements for mobile phase preparation.
-
Prepare fresh mobile phase daily.[15]
-
Keep mobile phase reservoirs loosely capped to prevent evaporation while allowing for pressure equalization.
-
2. Column Temperature Fluctuation
-
Cause: As discussed, temperature affects retention time.[9] If the column compartment is not thermostatically controlled, ambient temperature changes in the laboratory will cause retention times to drift.
-
Solution: Always use a thermostatically controlled column compartment and allow the column to fully equilibrate at the set temperature before starting your analysis sequence.
3. Column Equilibration
-
Cause: Insufficient column equilibration with the mobile phase before the first injection is a common error. The stationary phase needs time to fully equilibrate with the mobile phase to ensure a stable chemical environment.
-
Protocol: Before starting a sequence, flush the column with the mobile phase for at least 10-15 column volumes.
Logical Workflow for Troubleshooting Poor Resolution
Caption: A systematic workflow for troubleshooting poor resolution.
Frequently Asked Questions (FAQs)
Q1: Why is a C18 column the most common choice for separating cinnamic acid isomers?
A C18 column is the standard for reversed-phase HPLC, which separates molecules based on their hydrophobicity.[17] Both cis- and trans-cinnamic acid are relatively non-polar molecules, making them well-suited for retention on a C18 stationary phase.[7] The long alkyl chains of the C18 phase provide a hydrophobic environment that interacts with the non-polar parts of the cinnamic acid molecule, allowing for their separation from more polar matrix components and, with careful optimization, from each other.
Q2: I've noticed that the ratio of cis to trans isomers in my standard solution seems to change over time. Why is this happening?
This is likely due to photoisomerization. Cinnamic acid can undergo a reversible trans-to-cis (or E/Z) isomerization when exposed to UV light, such as from sunlight or even fluorescent room lighting.[18] The trans isomer is thermodynamically more stable, but UV exposure can lead to the formation of the cis isomer, altering the composition of your sample.
Protective Measures:
-
Prepare standards fresh and store them in amber vials or wrap vials in aluminum foil to protect them from light.
-
Minimize the exposure of your samples to light during preparation and while they are in the autosampler.
Q3: What is a typical starting HPLC method for separating cinnamic acid isomers?
A good starting point for method development would be a reversed-phase method.[2]
Typical Starting Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector | Standard equipment for this type of analysis. |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for cinnamic acid.[7] |
| Mobile Phase A | 0.1% Acetic or Formic Acid in Water | Suppresses ionization of the analyte.[11] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers.[4] |
| Elution | Gradient: 5% B to 95% B over 20-30 minutes | A gradient is often a good starting point to resolve peaks.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | A controlled starting temperature.[11] |
| Detection | UV at ~270-280 nm | Cinnamic acid has a strong UV absorbance in this range.[7] |
This method should then be optimized based on the results, following the advice in the troubleshooting section.
Q4: Can I use normal-phase HPLC to separate cinnamic acid isomers?
While reversed-phase is far more common, normal-phase HPLC (using a polar stationary phase like silica and a non-polar mobile phase) could potentially separate the isomers. The separation would be based on the interaction of the polar carboxylic acid group with the stationary phase. However, separating geometric isomers in normal-phase can be challenging and may offer less reproducibility than modern reversed-phase methods.[19]
Experimental Workflow Diagram
Caption: General workflow for cinnamic acid isomer analysis.
References
-
Song, Z., Bi, K., & Luo, X. (2002). An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction. Journal of Chromatographic Science, 40(4), 198–200. [Link]
-
Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. (2024). Taylor & Francis Online. [Link]
-
An HPLC Method for the Determination and Pharmacokinetic Study of Cinnamic Acid in the Plasma of Rats Having Taken the Tradition. (n.d.). Academic Press. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
The Use of Temperature for Method Development in LC. (n.d.). Chromatography Today. [Link]
-
How to separate isomers by Normal phase HPLC? (2019). ResearchGate. [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). National Institutes of Health. [Link]
-
Lee, J., et al. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Scientific Research Publishing. [Link]
-
Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. (2018). National Institutes of Health. [Link]
-
HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. (2018). MSU Chemistry. [Link]
-
Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. (n.d.). Publisher's Website. [Link]
-
Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc. [Link]
-
Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020). RSC Publishing. [Link]
-
Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. (2025). ResearchGate. [Link]
-
Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple by high performance liquid chromatography. (n.d.). CABI Digital Library. [Link]
-
Separation of cis/trans isomers. (2014). Chromatography Forum. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. (2020). Oxford Academic. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]
-
How to improve peaks separation in HPLC? (2024). ResearchGate. [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Fluorinated Cinnamic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of fluorinated cinnamic acids. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to navigate the complexities of your experimental work. The unique properties conferred by fluorine substitution present both opportunities and challenges in understanding the environmental fate and metabolic transformation of these compounds. This resource aims to equip you with the knowledge to conduct robust and reliable studies.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the analysis of fluorinated cinnamic acids and their degradation products.
Question: I'm observing significant peak tailing for my fluorinated cinnamic acid and its metabolites during HPLC analysis. What are the likely causes and how can I resolve this?
Answer: Peak tailing is a frequent challenge when analyzing acidic and polar compounds like cinnamic acid derivatives. The presence of a fluorine atom can further influence interactions with the stationary phase. Here’s a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: The primary cause of peak tailing for acidic compounds on silica-based C18 columns is often the interaction between the analyte and residual, ionized silanol groups on the stationary phase.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of your mobile phase (e.g., to 2.5-3.0) with an appropriate buffer (e.g., phosphate or formate buffer) will suppress the ionization of both the carboxylic acid group of your analyte and the silanol groups, minimizing these secondary interactions.[1][2]
-
Solution 2: Use an End-Capped or Polar-Embedded Column: Modern HPLC columns are often "end-capped" to block many of the residual silanol groups. For highly polar or acidic compounds, consider using a column with a polar-embedded stationary phase, which provides additional shielding of the silica surface.[3]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can help to saturate the active sites on the stationary phase, reducing analyte interaction.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Extra-Column Volume: Excessive tubing length or internal diameter between the column and the detector can cause band broadening and tailing.[3][4]
-
Solution: Use narrow-bore tubing (e.g., 0.005" ID) and keep the length to a minimum.[3]
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). If the problem persists, consider replacing the column.[2]
-
Question: My GC-MS analysis of silylated fluorinated cinnamic acid derivatives shows poor peak shape and low sensitivity. What should I investigate?
Answer: GC-MS analysis of polar compounds like cinnamic acids requires derivatization to increase volatility and thermal stability.[5] Problems with this process are a common source of issues.
-
Incomplete Derivatization: The presence of active hydrogens on your analyte can lead to interactions with the GC column, causing peak tailing and reduced response.
-
Solution 1: Optimize Derivatization Conditions: Ensure your sample is completely dry before adding the silylating agent (e.g., BSTFA or MSTFA), as these reagents react readily with water. Optimize the reaction time and temperature. For some compounds, a two-step derivatization involving methoximation followed by silylation might be necessary to protect carbonyl groups.[6]
-
Solution 2: Use a More Potent Silylating Agent: If you suspect incomplete derivatization, consider a more reactive silylating reagent.
-
-
Thermal Degradation: Even after derivatization, some fluorinated compounds can be thermally labile.
-
Solution: Lower the injector temperature. A programmable temperature vaporization (PTV) inlet can be beneficial as it allows for gentle sample introduction.[7]
-
-
Column Activity: Active sites in the GC column can interact with your analytes, leading to poor peak shape.
-
Solution: Use a high-quality, deactivated GC column. If the column is old, consider replacing it.
-
-
Matrix Effects: Co-extracted matrix components can interfere with the analysis.
-
Solution: Optimize your sample preparation to remove interferences. Techniques like solid-phase extraction (SPE) can be effective.
-
Question: I am experiencing ion suppression in my LC-MS analysis of microbial degradation samples. How can I mitigate this?
Answer: Ion suppression is a common matrix effect in LC-MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, leading to a decreased signal.[8]
-
Improve Sample Cleanup: The most effective way to reduce ion suppression is to remove the interfering matrix components before analysis.
-
Solution: Implement a more rigorous sample preparation method. Solid-phase extraction (SPE) is highly effective at removing salts, proteins, and other polar interferences from microbial culture media.[8]
-
-
Optimize Chromatography: Separating the analyte of interest from the interfering compounds chromatographically can eliminate ion suppression.
-
Solution 1: Gradient Elution: Use a gradient elution method to better separate your analytes from the matrix.
-
Solution 2: Different Stationary Phase: If co-elution persists, try a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also reduce the analyte signal to below the limit of detection.
-
Modify Mobile Phase: The use of certain mobile phase additives, particularly trifluoroacetic acid (TFA), can cause ion suppression in negative ion mode.[9]
-
Solution: If possible, replace TFA with formic acid, which is more MS-friendly.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary microbial degradation pathways for fluorinated cinnamic acids?
A1: The microbial degradation of fluorinated cinnamic acids typically proceeds through a series of enzymatic reactions. A common pathway involves the initial conversion of the fluorinated cinnamic acid to its corresponding fluorinated benzoic acid.[10] This is often followed by dioxygenase-catalyzed hydroxylation to form a fluorinated catechol, which then undergoes ring cleavage.[10] Another documented pathway for 4-fluorocinnamic acid is β-oxidation, which involves the formation of a coenzyme A (CoA) adduct, followed by hydration, dehydrogenation, and thiolytic cleavage to yield 4-fluorobenzoyl-CoA.[10]
Q2: Why is the carbon-fluorine bond so resistant to degradation?
A2: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This high bond strength makes fluorinated compounds, including fluorinated cinnamic acids, generally resistant to both biological and chemical degradation.[11] Microbial degradation often requires specialized enzymes, such as dehalogenases, that can cleave the C-F bond.[12]
Q3: What are the key considerations for designing a microbial degradation experiment for fluorinated cinnamic acids?
A3: A well-designed microbial degradation study should include the following:
-
Choice of Inoculum: You can use a specific microbial strain known to degrade halogenated aromatics, a microbial consortium from a contaminated site, or activated sludge. Consortia can be more robust and effective at complete mineralization than single strains.[13][14]
-
Acclimation: If using an environmental inoculum, an acclimation period where the microbial community is gradually exposed to increasing concentrations of the fluorinated cinnamic acid can enrich for competent degraders.
-
Abiotic Controls: It is crucial to include sterile controls (e.g., autoclaved medium and inoculum) to distinguish between biological degradation and abiotic processes like hydrolysis or photolysis.[2][15]
-
Substrate Concentration: High concentrations of some fluorinated compounds can be toxic to microorganisms. It's advisable to start with a low concentration and perform toxicity assays if necessary.
-
Monitoring: Regularly monitor the disappearance of the parent compound and the appearance of degradation products using techniques like HPLC, GC-MS, and ¹⁹F NMR. Monitoring fluoride release with an ion-selective electrode can provide evidence of defluorination.
Q4: How can ¹⁹F NMR be effectively used in studying the degradation of fluorinated cinnamic acids?
A4: ¹⁹F NMR is a powerful tool for studying the fate of fluorinated compounds because of the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. It provides an unbiased way to detect and quantify all fluorinated species in a sample, including the parent compound, intermediates, and the final fluoride ion product. This allows for the creation of a fluorine mass balance, which can be difficult to achieve with chromatography-mass spectrometry alone, as some fluorinated products may not be readily ionizable or chromatographable.[16][17]
Q5: What are the potential toxicological implications of the degradation products of fluorinated cinnamic acids?
A5: While biodegradation is a desirable fate for environmental contaminants, the degradation products are not always benign. The toxicity of the metabolites of fluorinated cinnamic acids should be assessed. For example, the formation of fluorinated catechols or other aromatic intermediates could potentially have different toxicological profiles than the parent compound.[15] Toxicity can be evaluated using a variety of bioassays, such as those employing bacteria (e.g., Vibrio fischeri), algae, or crustaceans (e.g., Daphnia magna).[18]
Section 3: Experimental Protocols
Protocol 1: HPLC-UV Analysis of 4-Fluorocinnamic Acid and its Degradation Products
This protocol provides a general method for the analysis of 4-fluorocinnamic acid and its expected degradation product, 4-fluorobenzoic acid.
1. Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm (for 4-fluorocinnamic acid) and 230 nm (for 4-fluorobenzoic acid) |
2. Sample Preparation (from microbial culture):
-
Collect 1 mL of the culture sample.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[19]
-
If necessary, dilute the sample with the initial mobile phase composition.
3. Method Validation:
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Protocol 2: GC-MS Analysis of Silylated Degradation Products
This protocol is suitable for the analysis of more polar degradation products after derivatization.
1. Derivatization (Silylation):
-
Take 100 µL of the filtered aqueous sample and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 1 hour.
-
Cool to room temperature before GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 50-500 m/z |
Protocol 3: Dioxygenase Activity Assay
This assay can be used to determine the activity of catechol dioxygenase, an enzyme involved in the ring cleavage of aromatic compounds.
1. Reagents:
-
Phosphate buffer (50 mM, pH 7.5)
-
Catechol solution (10 mM in water)
-
Cell-free extract (prepared by sonication or French press, followed by centrifugation to remove cell debris)
2. Procedure:
-
In a cuvette, mix 950 µL of phosphate buffer and 50 µL of cell-free extract.
-
Initiate the reaction by adding 50 µL of the catechol solution.
-
Immediately monitor the increase in absorbance at the wavelength corresponding to the ring cleavage product (e.g., 375 nm for the meta-cleavage product of catechol, 2-hydroxymuconic semialdehyde).
-
Calculate the enzyme activity based on the initial rate of change in absorbance and the molar extinction coefficient of the product.
Section 4: Visualizations
Diagram 1: Microbial Degradation Pathway of 4-Fluorocinnamic Acid
Caption: A typical experimental workflow for investigating the microbial degradation of fluorinated cinnamic acids.
References
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Control experiments for the photocatalytic degradation of (a) RhB, (b)... Retrieved from [Link]
-
Pandey, I., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives... Retrieved from [Link]
-
Gustavsson, S. A., et al. (2001). Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents. Journal of Chromatography A, 937(1-2), 41-47. Retrieved from [Link]
-
Wissiack, R., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1261, 103-111. Retrieved from [Link]
-
ResearchGate. (2011, July 5). Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. Retrieved from [Link]
-
Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 836-851. Retrieved from [Link]
-
Wackett, L. P. (2022). Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. Environmental Microbiology, 24(11), 5202-5216. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 14). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2025, February 13). Advanced Photocatalytic Degradation of Organic Pollutants Using Green Tea-Based ZnO Nanomaterials Under Simulated Solar Irradiation in Agri-Food Wastewater. Retrieved from [Link]
-
Frontiers. (2022, December 5). Construction of microbial consortia for microbial degradation of complex compounds. Retrieved from [Link]
-
An-Najah Staff. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. Retrieved from [Link]
-
Concawe. (n.d.). Acute and chronic aquatic toxicity of aromatic extracts Summary of relevant test data. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. Retrieved from [Link]
-
CORE. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New in vivo Fluorescent Assay for Toluene Dioxygenase Probing Induction by and Metabolism of Polyfluorinated. Retrieved from [Link]
-
Laszakovits, J. R., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12286-12296. Retrieved from [Link]
-
Shimadzu. (n.d.). 02-GCMS-2203-EN Analysis of Semivolatile Compounds byGCMS-TQTM8040 NX Triple Quadrupole MassSpectrometer by EPA 8270E. Retrieved from [Link]
-
ResearchGate. (2022, December 6). (PDF) Construction of microbial consortia for microbial degradation of complex compounds. Retrieved from [Link]
-
MDPI. (2023, July 20). Controlled Synthesis and Visible-Light-Driven Photocatalytic Activity of BiOBr Particles for Ultrafast Degradation of Pollutants. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). The determination of organic acids using suppressed conductivity ion chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mutagenicity and Carcinogenicity of Aromatic Amines Metabolically Produced from Azo Dyes. Retrieved from [Link]
-
MDPI. (n.d.). Preliminary Study of Potential Hydrocarbon-Degrading Bacteria Identified by 16S rRNA Sequencing in Haina Port Water Samples, Dominican Republic. Retrieved from [Link]
- Kubica, P., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography–tandem mass spectrometry.
-
PubMed. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Retrieved from [Link]
-
ResearchGate. (2025, September 7). (PDF) The design of an innovative experiment on the photocatalytic degradation of organic dyes in water. Retrieved from [Link]
-
Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1-4), 29-72. Retrieved from [Link]
-
ResearchGate. (2024, July 10). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
-
MDPI. (n.d.). Microbial Consortia Are Needed to Degrade Soil Pollutants. Retrieved from [Link]
-
PubMed. (n.d.). Complete biodegradation of 4-fluorocinnamic acid by a consortium comprising Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. Retrieved from [Link]
-
ResearchGate. (2022, February 14). (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, November 19). Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method. Retrieved from [Link]
-
MDPI. (n.d.). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. chromtech.com [chromtech.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organomation.com [organomation.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 12. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Construction of microbial consortia for microbial degradation of complex compounds [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. concawe.eu [concawe.eu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Cinnamic Acid Synthesis Technical Support Center: Quenching and Work-up Procedures
Welcome to the Technical Support Center for Cinnamic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical quenching and work-up stages of cinnamic acid synthesis, primarily focusing on the Perkin and Knoevenagel condensation reactions. Our goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the work-up of cinnamic acid synthesis.
Q1: What is the primary purpose of quenching the reaction with water?
A1: Quenching with water serves multiple initial purposes. Firstly, it helps to control any residual exothermic activity from the reaction. Secondly, it begins the process of dissolving water-soluble reagents and byproducts, such as salts (e.g., sodium acetate in the Perkin reaction) and unreacted starting materials like malonic acid in the Knoevenagel condensation.
Q2: Why is a basic wash with sodium carbonate or bicarbonate essential in the work-up?
A2: The basic wash is a cornerstone of the purification process. Cinnamic acid, being a carboxylic acid, is deprotonated by a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to form its water-soluble salt, sodium cinnamate. This is a classic acid-base extraction technique.[1] This step is crucial because it allows for the separation of the desired product from non-acidic organic impurities, most notably unreacted benzaldehyde, which remains in the organic phase or can be removed via steam distillation.[2][3] The reaction is as follows:
C₆H₅CH=CHCOOH (cinnamic acid, water-insoluble) + NaHCO₃ → C₆H₅CH=CHCOONa (sodium cinnamate, water-soluble) + H₂O + CO₂
Q3: I've added the basic solution, but my cinnamic acid hasn't fully dissolved. What should I do?
A3: This issue typically arises from two main causes: insufficient base or insufficient water. Ensure you have added enough of the basic solution to deprotonate all the cinnamic acid produced. It's advisable to check the pH of the aqueous layer to confirm it is alkaline.[3] If the pH is basic and the product still hasn't dissolved, you may need to add more water to increase the solubility of the sodium cinnamate salt. Gentle heating can also aid dissolution, but be cautious not to boil off any volatile components.
Q4: How do I choose between steam distillation and solvent extraction to remove unreacted benzaldehyde?
A4: Both methods are effective, and the choice often depends on the scale of your reaction and available equipment.
-
Steam Distillation: This is a very effective method for removing volatile, water-immiscible compounds like benzaldehyde.[2] It is particularly useful for larger scale reactions where multiple extractions would be cumbersome. The process is complete when the distillate runs clear.
-
Solvent Extraction: This involves washing the basic aqueous solution (containing sodium cinnamate) with an organic solvent like diethyl ether or ethyl acetate.[4] Unreacted benzaldehyde will partition into the organic layer, which can then be separated and discarded. This method is often quicker for smaller scale reactions.
Q5: What is the purpose of adding activated charcoal?
A5: Activated charcoal is used to decolorize the solution.[3] During the synthesis, colored impurities or polymeric byproducts can form. Activated charcoal has a high surface area and can adsorb these colored impurities, resulting in a purer, white crystalline product upon precipitation. It is typically added to the hot aqueous solution of sodium cinnamate before filtration.
Q6: Why is it important to add acid slowly during the precipitation of cinnamic acid?
A6: Slow addition of a strong acid, like hydrochloric acid (HCl), to the cold, filtered aqueous solution of sodium cinnamate is crucial for obtaining pure, well-formed crystals.[5] Rapid acidification can lead to the rapid precipitation of very fine, amorphous particles that may trap impurities. Slow addition allows for controlled crystal growth, leading to a purer final product that is easier to filter. Continuous stirring during acidification is also important to ensure uniform protonation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the quenching and work-up of your cinnamic acid synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Cinnamic Acid | - Incomplete reaction. - Product loss during transfers. - Incomplete precipitation. - Using too much recrystallization solvent. | - Ensure the reaction has gone to completion using TLC. - Be meticulous with transfers between glassware. - Check the pH of the filtrate after precipitation to ensure all product has crashed out. - Use the minimum amount of hot solvent for recrystallization to ensure saturation upon cooling.[6] |
| Formation of a Stable Emulsion During Extraction | - Similar densities of the organic and aqueous layers. - Presence of surfactant-like impurities. | - Allow the separatory funnel to sit undisturbed for some time. - Gently swirl the funnel instead of vigorous shaking. - Add a saturated solution of sodium chloride (brine) to increase the polarity and density of the aqueous layer.[7] - If the emulsion persists, filtration through a pad of Celite® may be necessary.[7] |
| Cinnamic Acid Precipitates as an Oil or Gummy Solid | - The solution is not sufficiently cooled before or during acidification. - The presence of significant impurities that lower the melting point of the product. | - Ensure the aqueous solution of sodium cinnamate is thoroughly chilled in an ice bath before and during acidification. - If an oil forms, try to scratch the inside of the flask with a glass rod to induce crystallization. - If the product remains oily, you may need to perform a more rigorous purification, such as column chromatography, or re-attempt the work-up with better temperature control. |
| Product is Colored (Yellow or Brown) | - Formation of colored byproducts. - Insufficient removal of impurities. | - Use activated charcoal during the work-up.[3] - Ensure thorough washing of the filtered crystals with cold water to remove any colored filtrate. - Recrystallization is often necessary to obtain a pure white product. |
| Rapid Crystallization During Recrystallization | - The solution is supersaturated. | - This can trap impurities. To remedy this, place the flask back on the heat source, add a small amount of additional hot solvent to redissolve the solid, and then allow it to cool more slowly.[6] |
Detailed Experimental Protocol: Work-up and Purification of Cinnamic Acid (from Perkin Reaction)
This protocol outlines a standard procedure for the isolation and purification of cinnamic acid following its synthesis via the Perkin reaction.
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[3] Acetic anhydride and hydrochloric acid are corrosive and should be handled in a fume hood.
Step-by-Step Methodology:
-
Quenching: After the reaction is complete, allow the reaction mixture to cool slightly. Carefully and slowly pour the warm mixture into a beaker containing 100 mL of distilled water while stirring.
-
Basification and Removal of Benzaldehyde: Transfer the aqueous mixture to a larger flask suitable for steam distillation. Make the solution alkaline by slowly adding a saturated solution of sodium carbonate until the pH is greater than 8.[8] This converts the cinnamic acid to its soluble sodium salt. Perform steam distillation to remove any unreacted benzaldehyde. Continue until the distillate is no longer cloudy and no odor of benzaldehyde is detected.
-
Decolorization: Cool the remaining solution and, if it is colored, add a small amount of activated charcoal (approximately 0.5 g). Heat the solution to boiling for a few minutes while stirring.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities. It is important to keep the solution hot during this step to prevent premature crystallization of the product.
-
Precipitation: Cool the filtrate in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2). Cinnamic acid will precipitate as a white solid.
-
Isolation: Collect the precipitated cinnamic acid by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of cold distilled water to remove any remaining inorganic salts and acid.
-
Drying: Press the crystals as dry as possible on the filter paper. Then, transfer them to a watch glass and allow them to air dry or dry in a desiccator.
-
Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude cinnamic acid. A common solvent system is a mixture of water and ethanol.[9] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to form pure crystals. Collect the purified crystals by vacuum filtration.
Visualizing the Workflow
The following diagram illustrates the key decision points and steps in a typical cinnamic acid work-up and purification process.
Caption: A workflow diagram for the quenching, work-up, and purification of cinnamic acid.
Quantitative Data Summary
The following table provides typical quantitative parameters for the work-up of cinnamic acid synthesis. Note that these values may need to be adjusted based on the specific scale and conditions of your reaction.
| Parameter | Typical Value/Range | Purpose/Rationale |
| Quenching Water Volume | 5-10 mL per gram of starting material | To dissolve soluble salts and control reaction temperature. |
| Basification pH | > 8 | To ensure complete deprotonation of cinnamic acid to its soluble salt form. |
| Acidification pH | ~ 2 | To ensure complete protonation and precipitation of cinnamic acid. |
| Recrystallization Solvent Ratio (Ethanol:Water) | Start with minimum hot ethanol, then add hot water until turbidity persists. | To create a solvent system where cinnamic acid is soluble when hot but insoluble when cold. |
| Activated Charcoal Amount | ~5-10% by weight of crude product | To adsorb colored impurities without significant product loss. |
References
-
Harshad, P., et al. "Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity." BEPLS, vol. 12, no. 3, Feb. 2023, pp. 136-40. [Link]
- BenchChem. "Synthesis of trans-Cinnamic Acid via Perkin Reaction.
-
The Pharma Innovation Journal. "Cinnamic acid derivatives." The Pharma Innovation Journal, vol. 8, no. 4, 2019, pp. 581-94. [Link]
-
Chiriac, C. I., et al. "Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide." Molecules, vol. 12, no. 8, 2007, pp. 1876-85. [Link]
-
Singh, G., et al. "A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst." Asian Journal of Chemistry, vol. 29, no. 7, 2017, pp. 1561-64. [Link]
-
LibreTexts. "3.6F: Troubleshooting." Chemistry LibreTexts, 7 Apr. 2022. [Link]
-
ChemIQSoc Project. "Preparation of cinnamic acid (Perkin condensation)." Digitization of chemistry experiments to improve the quality and support chemistry teaching in secondary schools, 2021. [Link]
-
Natural Philosopher. "Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up." YouTube, 1 Feb. 2025. [Link]
-
Yusti, A. N., et al. "synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential as photoprotective agent." Jurnal Kimia Sains dan Aplikasi, vol. 23, no. 4, 2020, pp. 121-26. [Link]
-
BYJU'S. "Perkin Reaction Mechanism." BYJU'S, 2023. [Link]
-
Organic Chemistry Portal. "Knoevenagel Condensation, Doebner Modification." Organic Chemistry Portal. [Link]
-
Wikipedia. "Perkin reaction." Wikipedia, 2023. [Link]
-
University of Rochester, Department of Chemistry. "Tips & Tricks: Emulsions." [Link]
- Google Patents. "Method for obtaining high-purity cinnamic acid.
-
Unacademy. "Perkin Reaction Mechanism." Unacademy. [Link]
-
JoVE. "Recrystallization." JoVE, 26 Mar. 2020. [Link]
-
ResearchGate. "Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with..." ResearchGate. [Link]
-
LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." LCGC International, vol. 35, no. 11, 2017, pp. 8-11. [Link]
-
LibreTexts. "4.7: Reaction Work-Ups." Chemistry LibreTexts, 27 Sep. 2021. [Link]
-
IIT Kanpur. "Perkin Reaction Mechanism." sathee jee. [Link]
-
Organic & Biomolecular Chemistry. "Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process." Royal Society of Chemistry, 10 Sep. 2024. [Link]
-
American Chemical Society. "Esterification, Purification and Identification of Cinnamic Acid Esters." Journal of Chemical Education, vol. 95, no. 10, 2018, pp. 1854-57. [Link]
-
YouTube. "Perkin Reaction | Nucleophilic Addition to Carbonyl - Part 16." YouTube, 13 Feb. 2022. [Link]
-
Bartleby. "Recrystallization Of Cinnamic Acid Lab Report." Bartleby. [Link]
-
Labogens. "CINNAMIC ACID FOR SYNTHESIS MSDS." Labogens, 20 May 2016. [Link]
-
LibreTexts. "4.6: Step-by-Step Procedures For Extractions." Chemistry LibreTexts, 7 Apr. 2022. [Link]
-
OpenBU. "The Doebner modification of the Knoevenagel reaction." Boston University. [Link]
-
University of York, Department of Chemistry. "Problems with extractions." Chemistry Teaching Labs. [Link]
-
Wellesley College. "Chem 267. Recrystallization - Part 2." [Link]
-
Suvchem Laboratory Chemicals. "CINNAMIC ACID (FOR SYNTHESIS)." [Link]
-
Vedantu. "Perkin Reaction Mechanism: Steps, Examples & Applications." Vedantu. [Link]
-
Organic Syntheses. "α-ACETAMINOCINNAMIC ACID." Organic Syntheses, coll. vol. 2, 1943, p. 1. [Link]
-
Master Organic Chemistry. "Natural Product Isolation (2) - Purification Techniques, An Overview." Master Organic Chemistry, 12 Aug. 2016. [Link]
-
UCLA Chemistry and Biochemistry. "Recrystallization - Single Solvent." [Link]
-
ResearchGate. "(PDF) A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide." ResearchGate. [Link]
-
ResearchGate. "How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??" ResearchGate. [Link]
-
Study Mind. "Organic Synthesis - Practical Purification Techniques (A-Level Chemistry)." Study Mind. [Link]
-
YouTube. "Perkin's Reaction." YouTube, 23 Jan. 2021. [Link]
-
Studylib. "Perkin Condensation: Trans-Cinnamic Acid Synthesis." Studylib. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. scispace.com [scispace.com]
Validation & Comparative
A Senior Application Scientist’s Guide to Assessing the Metabolic Stability of Fluorinated Compounds
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacokinetic properties.[1][2][3] Among its many benefits, the ability of fluorine to improve metabolic stability is paramount, often transforming a rapidly cleared compound into a viable therapeutic agent.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the metabolic stability of fluorinated compounds. We will move beyond rote protocols to explain the mechanistic rationale behind experimental choices, ensuring a robust and self-validating approach to evaluating this critical drug property.
The Mechanistic Rationale: Why Fluorinate for Stability?
Before designing experiments, it is crucial to understand why fluorine is so effective. The metabolic fate of most small-molecule drugs is determined by a superfamily of liver enzymes known as cytochromes P450 (CYPs).[1][6][7] These enzymes are responsible for Phase I metabolism, typically an oxidative process that introduces or exposes functional groups to prepare the drug for subsequent conjugation and excretion.[7]
A drug's susceptibility to this process often hinges on specific, chemically vulnerable sites known as "metabolic soft spots." Fluorine exerts its stabilizing effect primarily through two mechanisms:
-
Metabolic Shielding: The most common strategy involves replacing a hydrogen atom at a metabolic soft spot with a fluorine atom. The carbon-fluorine (C-F) bond is significantly stronger than the corresponding carbon-hydrogen (C-H) bond.[1][7] This increased bond strength raises the energy barrier for CYP-mediated oxidation (e.g., hydroxylation), effectively "blocking" or slowing down metabolism at that position.[4][5]
-
Electronic Perturbation: Fluorine is the most electronegative element, meaning it strongly withdraws electron density from its surroundings.[5] This can deactivate adjacent or electronically connected sites, making them less susceptible to oxidative attack by CYPs. Furthermore, these electronic changes can alter the compound's affinity for the enzyme's active site, potentially reducing the overall rate of metabolism.[1][7]
While highly effective, it is important to note that fluorination is not a panacea. In some contexts, it can open alternative metabolic pathways, including defluorination, which may lead to reactive metabolites.[4][8] Therefore, empirical validation is non-negotiable.
Designing the Comparative Study: Systems and Endpoints
The most powerful way to assess the impact of fluorination is through a matched molecular pair analysis , directly comparing the metabolic stability of the fluorinated compound to its non-fluorinated parent. The primary endpoints for this comparison are the in vitrohalf-life (t½) and intrinsic clearance (Clint) , which together quantify the rate at which the compound is metabolized.[9][10]
-
Liver Microsomes: These are subcellular fractions containing the CYP enzymes responsible for most Phase I metabolism.[11] They are cost-effective and ideal for specifically interrogating the impact of fluorination on CYP-mediated pathways. However, they lack Phase II conjugating enzymes and cellular transporters, providing an incomplete picture of overall hepatic clearance.[12]
-
Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[13][14] They contain the full complement of Phase I and Phase II metabolic enzymes, cofactors, and drug transporters, thus providing a more holistic and physiologically relevant assessment of a compound's metabolic fate.[15][16]
A comprehensive assessment should ideally start with microsomes to confirm the effect on Phase I metabolism and then progress to hepatocytes to understand the broader impact on hepatic clearance.
Experimental Protocols for a Self-Validating Assessment
The following protocols are designed to be self-validating by including critical controls that ensure the integrity of the experimental system and the reliability of the data.
Protocol 1: Liver Microsomal Stability Assay
This assay specifically measures the compound's susceptibility to Phase I metabolism.
A. Materials
-
Pooled liver microsomes (human, rat, etc.) stored at -80°C
-
Test compounds and non-fluorinated analog (10 mM DMSO stocks)
-
Positive control (e.g., Verapamil, Testosterone; 10 mM DMSO stock)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold acetonitrile with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation and collection plates
B. Step-by-Step Methodology
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes diluted in phosphate buffer to a final concentration of 0.5 mg/mL protein. Keep on ice.
-
Compound Plating: Add the test compounds, non-fluorinated analog, and positive control to the incubation plate to achieve a final concentration of 1 µM. Include a vehicle control (DMSO only).
-
Pre-incubation: Add the diluted microsome solution to the wells. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. This step ensures the system reaches thermal equilibrium before the reaction starts.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. This is your T=0 time point for the main experiment.
-
Control Reactions (Self-Validation):
-
Minus-Cofactor Control: In a separate set of wells for each compound, add phosphate buffer instead of the NADPH system. This control measures any degradation that is not CYP-mediated (e.g., chemical instability).
-
Time-Zero (T=0) Sample: Immediately after adding NADPH to the main plate, take an aliquot from a dedicated T=0 well and quench it by adding it to the collection plate containing ice-cold acetonitrile with IS. This sample represents 100% of the parent compound.
-
-
Time-Course Sampling: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots from the reaction wells to the collection plate to terminate the reaction.[11]
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive view of metabolic stability, incorporating both Phase I and Phase II pathways.
A. Materials
-
Cryopreserved, plateable hepatocytes (human, rat, etc.)
-
Hepatocyte thawing and plating media
-
Test compounds, non-fluorinated analog, and controls (10 mM DMSO stocks)
-
Positive Controls: Verapamil (Phase I) and Umbelliferone (Phase II)
-
Ice-cold acetonitrile with internal standard (IS)
-
Collagen-coated 96-well plates
B. Step-by-Step Methodology
-
Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently transfer to pre-warmed media, centrifuge to remove cryoprotectant, and resuspend in plating media to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Incubation: Add the hepatocyte suspension to wells containing the test compounds, analogs, and positive controls (final concentration 1 µM).[16]
-
Control Reactions (Self-Validation):
-
Non-Enzymatic Control: In a separate set of wells, use heat-inactivated (boiled) hepatocytes.[14] This control accounts for any non-enzymatic degradation or binding to cellular components.
-
Positive Controls: Run Verapamil and Umbelliferone in parallel to confirm the metabolic competence of both Phase I and Phase II enzyme systems, respectively.[16]
-
-
Time-Course Sampling: Place the plate on an orbital shaker in a 37°C incubator.[14] At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample aliquots and terminate the metabolic activity by adding them to a collection plate containing ice-cold acetonitrile with IS.[15][16]
-
Sample Processing and Analysis: As described in the microsomal assay, centrifuge the collection plate and analyze the supernatant by LC-MS/MS to determine the percent of parent compound remaining over time.
Data Analysis and Comparative Interpretation
For both assays, the data analysis follows the same principles.
-
Calculate Percent Remaining: Determine the peak area ratio (Compound Area / IS Area) at each time point and normalize it to the T=0 sample to get the percent remaining.
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
For Microsomes: Clint (µL/min/mg protein) = (k / [protein concentration in mg/mL]) * 1000
-
For Hepatocytes: Clint (µL/min/10^6 cells) = (k / [cell density in 10^6 cells/mL]) * 1000
-
Interpreting the Comparison
The power of this approach lies in the direct comparison of the fluorinated and non-fluorinated analogs. The results should be summarized in a clear, concise table.
Table 1: Comparative Metabolic Stability Data for DrugX and Fluoro-DrugX
| Compound | Assay System | Half-Life (t½, min) | Intrinsic Clearance (Clint) | Interpretation |
|---|---|---|---|---|
| DrugX (Parent) | Human Liver Microsomes | 15 | 46.2 µL/min/mg protein | High Phase I Metabolism |
| Fluoro-DrugX | Human Liver Microsomes | > 120 | < 5.8 µL/min/mg protein | Metabolically Stabilized |
| DrugX (Parent) | Human Hepatocytes | 12 | 115.5 µL/min/10⁶ cells | High Hepatic Clearance |
| Fluoro-DrugX | Human Hepatocytes | 95 | 14.6 µL/min/10⁶ cells | Metabolically Stabilized |
In this example, the data clearly demonstrates the success of the fluorination strategy. The half-life of Fluoro-DrugX is dramatically increased, and its intrinsic clearance is significantly reduced in both microsomes and hepatocytes. This provides strong evidence that fluorination has effectively shielded the metabolic soft spot, leading to a more robust compound with a greater chance of achieving the desired pharmacokinetic profile in vivo.
Conclusion
Assessing the metabolic stability of fluorinated compounds is a critical step in drug discovery. By moving beyond simple screening and adopting a mechanistically informed, comparative, and self-validating experimental approach, researchers can generate high-confidence data. The strategic use of both liver microsomes and hepatocytes allows for a comprehensive evaluation of fluorination's impact on both Phase I metabolism and overall hepatic clearance. This rigorous assessment enables project teams to make informed decisions, prioritizing candidates with enhanced metabolic stability and a higher probability of success in preclinical and clinical development.[12]
References
-
Gillman, K. W., & Sanders, J. M. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure. [Link]
-
Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Taylor, C. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
-
Anonymous. (2025). Metabolism of fluorine-containing drugs. ResearchGate. [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. [Link]
-
Anonymous. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. SlideShare. [Link]
-
Anonymous. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
De Visser, S. P. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester Research Explorer. [Link]
-
Gillman, K. W., & Sanders, J. M. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
-
Anonymous. (2021). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. ResearchGate. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]
-
Anonymous. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Gillman, K. W., & Sanders, J. M. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Guengerich, F. P., et al. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]
-
Anonymous. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. [Link]
-
Anonymous. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. [Link]
-
Wang, Y., et al. (2021). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. ACS Publications. [Link]
-
Anonymous. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Lonza. [Link]
-
Shah, P., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. NIH. [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nuvisan.com [nuvisan.com]
- 10. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. bioivt.com [bioivt.com]
- 13. bdj.co.jp [bdj.co.jp]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
A Researcher's Guide to the Spectroscopic Differentiation of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are fundamental building blocks in the plant kingdom, playing crucial roles in biosynthesis and defense mechanisms.[1] Their widespread applications in the pharmaceutical, cosmetic, and food industries demand robust and reliable analytical methods for their identification and characterization.[1] This guide provides a comprehensive comparative analysis of cinnamic acid and three of its most common derivatives—p-coumaric acid, caffeic acid, and ferulic acid—utilizing UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and practical experimental guidance necessary for accurate and insightful spectroscopic analysis.
The Structural Basis of Spectroscopic Variation
The core structure of these compounds is a phenylpropanoid skeleton. The key to their distinct spectroscopic signatures lies in the substitution pattern on the aromatic ring. Cinnamic acid is the unsubstituted parent compound. p-Coumaric acid introduces a hydroxyl group at the para position (C4), caffeic acid has two hydroxyl groups at C3 and C4, and ferulic acid features a hydroxyl group at C4 and a methoxy group at C3. These seemingly minor structural modifications profoundly influence the electronic and vibrational properties of the molecules, providing a clear basis for their differentiation.
Caption: Structural relationships of key cinnamic acid derivatives.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a powerful technique for quantifying phenolic compounds and providing insights into their electronic structure.[2] The absorption of UV light by these molecules corresponds to π → π* electronic transitions within the conjugated system of the aromatic ring and the acrylic acid side chain.
Causality of Spectral Shifts
The position of the maximum absorption wavelength (λmax) is highly sensitive to the substituents on the phenyl ring. Hydroxyl and methoxy groups are auxochromes, meaning they are electron-donating groups that, when attached to a chromophore (the conjugated system), cause a bathochromic shift (a shift to a longer wavelength) and often an increase in molar absorptivity. This is due to the extension of the conjugated system through resonance, which lowers the energy gap between the π and π* orbitals.
-
Cinnamic Acid to p-Coumaric Acid: The addition of a hydroxyl group at the para position in p-coumaric acid significantly extends the conjugation, resulting in a pronounced red shift compared to cinnamic acid.[1]
-
p-Coumaric Acid to Caffeic and Ferulic Acids: The introduction of a second hydroxyl group (caffeic acid) or a methoxy group (ferulic acid) further extends the conjugation, leading to additional bathochromic shifts.[1][3] The solvent environment also plays a critical role, with polar solvents often influencing the fine structure of the absorption bands.[4]
Comparative UV-Vis Data
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| Cinnamic Acid | ~273 | ~215 | Methanol[1] |
| p-Coumaric Acid | ~310 | ~228 | Various[1] |
| Caffeic Acid | ~323 | ~245 | Water (pH 7.4)[1] |
| Ferulic Acid | ~321 | ~235 | Methanol/Water[1] |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy provides a detailed fingerprint of a molecule by probing its vibrational modes.[1] Each functional group within the cinnamic acid derivatives has characteristic vibrational frequencies.
Interpreting the Vibrational Data
The key to differentiating these compounds with FTIR lies in observing the presence, absence, and shifts of specific vibrational bands.
-
O-H Stretching: The most apparent difference is in the hydroxyl (O-H) stretching region (around 3200-3500 cm⁻¹). Cinnamic acid lacks this band. p-Coumaric acid will show a characteristic O-H stretch, while caffeic acid, with its two hydroxyl groups, will exhibit a more complex and often broader O-H absorption.[3]
-
C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid group is a strong, sharp band typically found around 1670-1690 cm⁻¹. The electronic nature of the ring substituents can slightly influence its position.
-
C=C Stretching: Both the aromatic ring and the acrylic side chain have C=C double bonds, giving rise to characteristic stretches in the 1600-1640 cm⁻¹ region.[5]
-
C-O Stretching: The C-O stretching of the carboxylic acid and any phenolic hydroxyl or methoxy groups will appear in the fingerprint region (around 1200-1300 cm⁻¹).
Key FTIR Vibrational Frequencies (cm⁻¹)
| Functional Group | Cinnamic Acid | p-Coumaric Acid | Caffeic Acid | Ferulic Acid |
| ν(O-H) aromatic | - | ~3383[3] | ~3431, 3231[3] | ~3440 |
| ν(C=O) | ~1685[3] | ~1672[3] | ~1645[3] | ~1696[6] |
| ν(C=C) aliphatic | ~1629[3] | ~1628[3] | ~1620[3] | ~1620 |
| ν(C-OH) | ~1268[3] | ~1283[3] | ~1279[3] | ~1270 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
¹H and ¹³C NMR spectroscopy provide the most detailed structural information, allowing for the unambiguous assignment of protons and carbons within the molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.
Rationale for Chemical Shift Differences
The electron-donating nature of the hydroxyl and methoxy substituents significantly impacts the chemical shifts of the aromatic and vinylic protons and carbons.
-
Aromatic Protons: The hydroxyl and methoxy groups increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm) of the attached protons compared to the unsubstituted cinnamic acid.
-
Vinylic Protons: The protons of the acrylic acid side chain (α and β to the carboxyl group) are also influenced by the ring substituents. These typically appear as doublets with a large coupling constant (J ≈ 16 Hz) for the trans isomer, which is the most common naturally occurring form.[7]
-
¹³C Chemical Shifts: The carbons directly attached to the electron-donating groups (ipso-carbons) and the ortho and para carbons experience significant shielding (upfield shift) in the ¹³C NMR spectrum.[8]
Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Cinnamic Acid | p-Coumaric Acid | Caffeic Acid | Ferulic Acid |
| H-α | ~6.48 (d, J=15.9 Hz)[9] | ~6.25 (d, J=15.9 Hz) | ~6.19 (d, J=15.9 Hz) | ~6.39 (d, J=15.9 Hz) |
| H-β | ~7.59 (d, J=15.9 Hz) | ~7.45 (d, J=15.9 Hz) | ~7.39 (d, J=15.9 Hz) | ~7.50 (d, J=15.9 Hz) |
| Aromatic H | ~7.4-7.8 (m) | ~6.78 (d), 7.45 (d) | ~6.7-7.0 (m) | ~6.8-7.3 (m) |
| -OCH₃ | - | - | - | ~3.80 (s) |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and provide high-quality, reproducible data.
General Sample Preparation
Rationale: Proper sample preparation is critical to avoid impurities and degradation that can interfere with spectroscopic measurements. Cinnamic acid derivatives are susceptible to oxidation and photoisomerization.
-
Purity Assessment: Ensure the purity of the analytical standards using a primary method like HPLC.
-
Solvent Selection: Use spectroscopic grade solvents. For UV-Vis and NMR, methanol or DMSO-d₆ are common choices. For FTIR, solid samples are typically prepared as KBr pellets.
-
Concentration: For UV-Vis, prepare stock solutions in the chosen solvent and dilute to a final concentration that gives an absorbance reading between 0.2 and 0.8 AU. A typical concentration is around 0.01 mM.[3] For NMR, a concentration of 5-10 mg/mL is generally sufficient.
-
Storage: Protect samples from light and heat to prevent degradation and isomerization.
UV-Visible Spectroscopy Protocol
Caption: Workflow for UV-Visible spectroscopic analysis.
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Blank: Use the same solvent as the sample for the blank measurement.[10]
-
Scan Range: Scan the samples from 200 to 400 nm.[3]
-
Data Acquisition: Record the absorbance spectrum and identify the λmax values for each compound.
FTIR Spectroscopy Protocol
Caption: Workflow for FTIR spectroscopic analysis.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder.[3]
-
Instrument: Use an FTIR spectrometer with a resolution of at least 4 cm⁻¹.
-
Background: Acquire a background spectrum of the empty sample compartment.
-
Data Acquisition: Record the transmittance or absorbance spectrum of the sample from 4000 to 400 cm⁻¹.
¹H NMR Spectroscopy Protocol
Caption: Workflow for ¹H NMR spectroscopic analysis.
-
Solvent: Dissolve the sample in a deuterated solvent such as DMSO-d₆. Tetramethylsilane (TMS) is used as an internal reference.[3]
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the TMS signal at 0.00 ppm.
Conclusion
The spectroscopic techniques of UV-Vis, FTIR, and NMR provide complementary information that, when used in conjunction, allows for the confident and unambiguous identification and differentiation of cinnamic acid and its derivatives. The structural variations, particularly the substitution pattern on the aromatic ring, give rise to predictable and measurable differences in their spectroscopic signatures. By understanding the underlying principles and following robust experimental protocols, researchers can effectively leverage these techniques for quality control, natural product identification, and the development of new therapeutics.
References
-
Gęca, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Cinnamaldehyde. Wikipedia. [Link]
-
Siddiqui, N. A., et al. (2017). Spectrophotometric determination of the total phenolic content, spectral and fluorescence study of the herbal Unani drug Gul-e-Zoofa (Nepeta bracteata Benth). National Institutes of Health. [Link]
-
Al-Mokhtar, M. A., et al. (2023). The UV–visible absorption spectra of ferulic acid added to different concentrations of caffeine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fourier transform–infrared (FT–IR) spectra of pure caffeic acid (CA), samples of CA/CeO2 in various concentrations (1–0.1; 2–0.3; 3–0.6; 4–0.9; 5–1.2 mmol/g) and CA/CeO2 (0.6 mmol/g), after desorption—3des. ResearchGate. [Link]
-
Jewely, H. M., & Abdul-Jalil, T. Z. (2022). Extraction, Isolation and Identification of Caffeic Acid and p-Coumaric acid from N-butanol Fraction of Iraqi Osteospermum ecklonis (F. Asteraceae). Impactfactor. [Link]
-
ResearchGate. (n.d.). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. ResearchGate. [Link]
-
Silva, A. M. S., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 595, 1-6. [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information for: Photodynamics of potent antioxidants: ferulic and caffeic acids. The Royal Society of Chemistry. [Link]
-
Blainski, A., et al. (2013). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc. [Link]
-
Semantic Scholar. (n.d.). Extraction, Isolation and Structure Elucidation of Two Phenolic Acids from Aerial Parts of Celery and Coriander. Semantic Scholar. [Link]
-
MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]
-
Journal of Chemical Education. (n.d.). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. ACS Publications. [Link]
-
MDPI. (n.d.). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. MDPI. [Link]
-
Marković, J. D., et al. (2017). SPECTROSCOPIC FEATURES OF CAFFEIC ACID: THEORETICAL STUDY. AGROFOR. [Link]
-
ResearchGate. (n.d.). UV–vis spectra of ferulic acid: in condensed form (1), loaded on a silica by means of adsorption (2), mixing (3), co-milling (4,5) and normalized absorption spectra of ferulic aqueous solutions at pH 2.0 (6) and 6.0 (7). ResearchGate. [Link]
-
ACS Omega. (n.d.). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. ACS Publications. [Link]
-
The Royal Society of Chemistry. (2022). The eight structures of caffeic acid: a jet-cooled laser ablated rotational study. The Royal Society of Chemistry. [Link]
-
NATURAL VOLATILES & ESSENTIAL OILS Journal | NVEO. (n.d.). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. NATURAL VOLATILES & ESSENTIAL OILS Journal | NVEO. [Link]
-
The Royal Society of Chemistry. (2012). Supplementary Information. The Royal Society of Chemistry. [Link]
-
YouTube. (2019, November 18). What is Effect of Stereochemistry on UV Absorption Spectra | Spectroscopy. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nveo.org [nveo.org]
- 3. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Handling of 3,5-Difluoro-2-methoxycinnamic Acid: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3,5-Difluoro-2-methoxycinnamic acid, a compound of interest in various research applications. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to build a deep-seated understanding of safe laboratory practices, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
While specific toxicological data for 3,5-Difluoro-2-methoxycinnamic acid is not extensively documented, a thorough risk assessment can be conducted by examining the hazards associated with structurally similar compounds. Safety Data Sheets (SDS) for related molecules such as 3,5-Difluoro-2-methoxybenzoic acid, various methoxycinnamic acids, and other fluorinated organic compounds consistently highlight several key potential hazards.[1][2][3]
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
The presence of fluorine atoms can also introduce additional considerations, as fluorinated organic compounds may have unique reactivity and metabolic pathways. Therefore, a cautious approach is always warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 3,5-Difluoro-2-methoxycinnamic acid. The following table summarizes the recommended PPE, with explanations rooted in the compound's anticipated hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and subsequent irritation. The choice of glove material should be confirmed for compatibility with the solvents being used.[4] |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][4] | To protect the eyes from dust particles and splashes, which can cause serious irritation.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is unavoidable or ventilation is insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | To prevent inhalation of the compound, which may cause respiratory tract irritation.[1][3] |
| Protective Clothing | A standard laboratory coat is required. For larger quantities or when there is a risk of significant contamination, a chemical-resistant apron or coveralls should be considered.[4] | To protect the skin and personal clothing from contamination. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section provides a procedural workflow for a common laboratory task: weighing and dissolving 3,5-Difluoro-2-methoxycinnamic acid.
Workflow for Weighing and Dissolving
Caption: A step-by-step workflow for the safe handling of 3,5-Difluoro-2-methoxycinnamic acid.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Spill: For a small spill, carefully sweep up the solid material, trying to minimize dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 3,5-Difluoro-2-methoxycinnamic acid, including empty containers, weighing paper, and used PPE, must be considered hazardous waste.
Disposal Protocol:
-
Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid waste (solutions of the compound) should be collected in a separate, labeled, and sealed container.
-
Follow your institution's and local regulations for the disposal of chemical waste. In general, incineration at a licensed facility is the recommended method of disposal.[1]
By adhering to these guidelines, researchers can confidently and safely work with 3,5-Difluoro-2-methoxycinnamic acid, fostering a secure environment for groundbreaking scientific discovery.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
